p-Mentha-2,4-diene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
586-68-5 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
5-methyl-2-propan-2-ylcyclohexa-1,3-diene |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6-9H,5H2,1-3H3 |
InChI Key |
AAIXZDBTEWDLSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C(C=C1)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to p-Mentha-2,4-diene
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Mentha-2,4-diene is a monoterpene with the IUPAC name 5-methyl-2-propan-2-ylcyclohexa-1,3-diene and the CAS number 586-68-5 .[1] As a member of the p-menthane class of compounds, it is a structural isomer of more commonly studied terpenes such as limonene and α-phellandrene. This guide provides a comprehensive overview of the available technical information on this compound, including its chemical identity, physicochemical properties, and a discussion of the synthesis and biological activities of closely related p-menthane derivatives due to the limited specific data on this compound.
Chemical and Physical Properties
While extensive experimental data for this compound is limited, several physicochemical properties have been predicted through computational models. These properties are essential for understanding its behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆ | PubChem[1] |
| Molecular Weight | 136.23 g/mol | PubChem[1] |
| IUPAC Name | 5-methyl-2-propan-2-ylcyclohexa-1,3-diene | PubChem[1] |
| CAS Number | 586-68-5 | PubChem[1] |
| Predicted XlogP | 3.2 | PubChem[1] |
| Predicted Water Solubility | 2.862 mg/L @ 25 °C | The Good Scents Company[2] |
| Predicted Boiling Point | 184-185 °C | ChemBK[3] |
Synthesis of p-Menthadienes
Experimental Protocol: General Dehydration of a p-Menthenol
Objective: To synthesize a mixture of p-menthadienes from a corresponding p-menthenol precursor.
Materials:
-
p-Menthenol (e.g., menthol)
-
Concentrated sulfuric acid or phosphoric acid
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Diethyl ether or other suitable organic solvent
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
In a round-bottom flask, place the p-menthenol precursor.
-
Slowly add a catalytic amount of concentrated acid (e.g., sulfuric acid) to the alcohol with cooling.
-
Heat the mixture under reflux for a specified period to effect dehydration.
-
After cooling, dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extract the organic layer containing the p-menthadienes with an organic solvent like diethyl ether.
-
Wash the organic extract with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
The resulting crude product, a mixture of p-menthadiene isomers, can be purified by fractional distillation.
Note: The specific isomer distribution in the final product will depend on the starting alcohol, the acid catalyst used, and the reaction conditions.
Caption: A generalized workflow for the synthesis of p-menthadienes via acid-catalyzed dehydration.
Potential Biological Activities and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is scarce. However, the activities of structurally related p-menthane derivatives and essential oils from the Mentha genus suggest potential areas for investigation.
Cytotoxicity
A study on the cytotoxicity of various p-menthane derivatives against tumor cell lines revealed that the presence of certain functional groups, such as epoxides and aldehydes, is important for their activity.[4] For instance, (-)-perillaldehyde 8,9-epoxide showed high cytotoxic activity.[4] While this compound was not included in this study, its hydrocarbon structure suggests it may have lower cytotoxicity compared to its oxygenated analogs. Further research is needed to evaluate its specific effects on cancer cell lines.
Anti-inflammatory Activity
Essential oils from Mentha species, which contain a variety of p-menthane monoterpenoids, have demonstrated anti-inflammatory properties.[5][6] For example, Mentha piperita essential oil has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide-activated macrophages.[5] The anti-inflammatory effects of Mentha arvensis essential oil have been linked to the inhibition of the ERK/NF-κB signaling pathway.[7] Although the specific contribution of this compound to these effects is unknown, it is plausible that it could contribute to the overall anti-inflammatory profile of these essential oils.
References
- 1. This compound | C10H16 | CID 6428962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 586-68-5 [thegoodscentscompany.com]
- 3. chembk.com [chembk.com]
- 4. Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives [mdpi.com]
- 5. Chemical Composition and Anti-Inflammatory, Cytotoxic and Antioxidant Activities of Essential Oil from Leaves of Mentha piperita Grown in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activities of some Mentha essential oils in lipopolysaccharide-activated macrophages | Tạp chí Nghiên cứu Dược và Thông tin Thuốc [jprdi.vn]
- 7. Mentha arvensis Essential Oil Exerts Anti-Inflammatory in LPS-Stimulated Inflammatory Responses via Inhibition of ERK/NF-κB Signaling Pathway and Anti-Atopic Dermatitis-like Effects in 2,4-Dinitrochlorobezene-Induced BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
p-Mentha-2,4-diene: A Comprehensive Technical Review of its Chemistry, Analysis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Mentha-2,4-diene is a monoterpene hydrocarbon with the molecular formula C₁₀H₁₆. It is a structural isomer of several other well-known p-menthadienes, such as limonene, and the terpinene and phellandrene isomers. Found as a constituent in the essential oils of various plants, including certain Mentha species and Valencia orange oil, this compound has garnered interest for its potential biological activities and as a versatile chemical intermediate. This technical guide provides a comprehensive review of the current state of research on this compound, focusing on its synthesis, purification, spectroscopic characterization, and known biological properties. All quantitative data are summarized in structured tables, and detailed experimental protocols for key methodologies are provided. Furthermore, relevant pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying processes.
Chemical and Physical Properties
This compound, also known by its IUPAC name 5-methyl-2-(1-methylethyl)-1,3-cyclohexadiene, possesses a unique conjugated diene system within a cyclohexadiene ring, substituted with a methyl and an isopropyl group. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆ | [1] |
| Molecular Weight | 136.23 g/mol | [1] |
| CAS Number | 586-68-5 | [1] |
| Appearance | Colorless to pale yellow oily liquid | [2] |
| Boiling Point | 183-185 °C | [2] |
| Density | 0.861 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.489 | [2] |
| Solubility | Insoluble in water; soluble in ethanol | [2] |
| Odor | Aromatic pine aroma with a micro-sweet citrus flavor | [2] |
Synthesis and Isolation
The synthesis and isolation of this compound can be approached through various methods, primarily involving the isomerization of other readily available monoterpenes or extraction from natural sources.
Synthesis via Isomerization
A common strategy for the synthesis of p-menthadienes involves the acid-catalyzed isomerization of other terpenes. For instance, α-pinene, a major component of turpentine, can be converted to a mixture of monocyclic p-menthadienes, including this compound, through a dehydroisomerization process.[3] Similarly, limonene can be isomerized to the conjugated diene α-terpinene, which can be a precursor or exist in equilibrium with other p-menthadienes under certain conditions.[4][5]
Experimental Protocol: Acid-Catalyzed Isomerization of α-Pinene
-
Catalyst Preparation: A silica-supported zinc oxide (ZnO/SiO₂) catalyst can be prepared by impregnating silica gel with a solution of zinc nitrate, followed by drying and calcination.[3]
-
Reaction Setup: The reaction is typically carried out in a fixed-bed reactor system in the gas phase.
-
Reaction Conditions: α-Pinene is vaporized and passed over the heated catalyst bed (e.g., 370 °C).[3] The flow rate (WHSV) is optimized to maximize the yield of the desired p-menthadienes.
-
Product Collection and Analysis: The reaction products are condensed and collected. The composition of the product mixture is then analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different isomers, including this compound.
-
Purification: Fractional distillation under reduced pressure is employed to separate the individual p-menthadiene isomers based on their boiling points.
Isolation from Natural Sources
This compound is a natural constituent of various essential oils. A notable source is Valencia orange oil. The isolation from these natural matrices typically involves extraction of the essential oil followed by chromatographic separation.
Experimental Protocol: Isolation from Essential Oils
-
Essential Oil Extraction: Hydrodistillation is a common method for extracting essential oils from plant material.[6][7] The plant material is placed in a still with water and heated. The steam, carrying the volatile organic compounds, is condensed and collected. The essential oil, being immiscible with water, is then separated.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The chemical composition of the extracted essential oil is determined using GC-MS. This allows for the identification and quantification of this compound within the oil mixture.[6]
-
GC Conditions: A capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 240°C) to separate the various components of the essential oil.
-
MS Conditions: Electron ionization (EI) at 70 eV is standard for generating mass spectra, which are then compared to spectral libraries for compound identification.
-
-
Purification: Preparative gas chromatography or column chromatography on silica gel can be used to isolate this compound from the other components of the essential oil. The fractions are collected and analyzed by GC-MS to confirm purity.
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Olefinic Protons | 5.5 - 6.5 | m | - |
| Allylic Protons | 2.0 - 2.8 | m | - |
| Isopropyl CH | 2.5 - 3.0 | sept | ~7 |
| Methyl Protons | 0.9 - 1.1 | d | ~7 |
| Ring CH₂ | 1.5 - 2.0 | m | - |
| Ring CH | 2.0 - 2.5 | m | - |
¹³C NMR Spectroscopy (Predicted)
| Carbon | Chemical Shift (ppm) |
| Olefinic Carbons | 120 - 140 |
| Isopropyl CH | 30 - 35 |
| Methyl Carbons | 20 - 25 |
| Ring CH₂ | 25 - 35 |
| Ring CH | 30 - 40 |
Biological Activities and Potential Mechanisms of Action
Research into the specific biological activities of isolated this compound is still in its early stages. However, studies on essential oils containing this compound and on structurally related p-menthane derivatives provide insights into its potential therapeutic applications.
Anti-inflammatory Activity
Essential oils from various Mentha species, which may contain this compound, have demonstrated anti-inflammatory properties.[8][9][10][11][12] The proposed mechanisms often involve the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[8][9][10][11][12] These pathways regulate the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
Some monoterpenoids with a p-menthane skeleton have been shown to selectively inhibit COX-2, a key enzyme in the production of pro-inflammatory prostaglandins.[4] While direct evidence for this compound is lacking, its structural similarity to these active compounds suggests it may also possess COX-inhibitory activity.
Experimental Protocol: In Vitro Anti-inflammatory Assays
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Cell Treatment: Cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[8][13]
-
Pro-inflammatory Cytokine Levels: The levels of cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA).
-
Gene Expression Analysis: The expression levels of genes encoding for pro-inflammatory mediators (e.g., iNOS, COX-2, TNF-α, IL-6) are determined by quantitative real-time PCR (qRT-PCR).
-
Western Blot Analysis: The protein levels and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways (e.g., p65, ERK) are assessed by Western blotting.[8][13]
-
Cytotoxicity
The cytotoxic potential of this compound has not been extensively studied. However, research on structurally related p-menthane derivatives has shown varying degrees of cytotoxicity against different cancer cell lines. The presence and position of functional groups, such as hydroxyl and epoxide moieties, as well as stereochemistry, appear to play a significant role in determining the cytotoxic activity.
Conclusion
This compound is a naturally occurring monoterpene with potential applications in the chemical and pharmaceutical industries. While methods for its synthesis through isomerization of other terpenes and its isolation from essential oils are established, there is a need for more detailed and optimized protocols for its large-scale production in high purity. The biological activities of this compound, particularly its anti-inflammatory potential, are promising but require further investigation to elucidate the specific molecular mechanisms of action. Future research should focus on obtaining comprehensive spectroscopic data for unambiguous characterization, developing efficient and selective synthesis methods, and conducting in-depth biological studies to validate its therapeutic potential. This will pave the way for the development of novel drugs and other valuable products derived from this interesting monoterpene.
References
- 1. iris.cnr.it [iris.cnr.it]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Limonene - Wikipedia [en.wikipedia.org]
- 6. Evaluation of Mentha arvensis essential oil and its major constituents for fungitoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the extraction of the p‐menthadienol isomers and aristolone contained in the essential oil from Elyonurus hensii using a 23 full factorial design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mentha arvensis Essential Oil Exerts Anti-Inflammatory in LPS-Stimulated Inflammatory Responses via Inhibition of ERK/NF-κB Signaling Pathway and Anti-Atopic Dermatitis-like Effects in 2,4-Dinitrochlorobezene-Induced BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 10. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Dietary modulation of cytokine production and biologic functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | C10H16 | CID 6428962 - PubChem [pubchem.ncbi.nlm.nih.gov]
Conformational Landscape of p-Mentha-2,4-diene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Mentha-2,4-diene, a monoterpene with a cyclohexadiene framework, presents a fascinating case for conformational analysis due to the interplay of its rigid diene system and the steric influence of its substituents. Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for elucidating its biological activity and potential applications in drug development. This technical guide provides a comprehensive overview of the conformational analysis of this compound, detailing the theoretical principles, experimental methodologies, and computational approaches pertinent to its study. While direct experimental data on the conformational preferences of this compound is limited in publicly available literature, this guide synthesizes information from related substituted cyclohexadiene systems to predict its likely conformational behavior and outlines the necessary protocols to validate these hypotheses.
Introduction to the Conformational Analysis of this compound
The p-menthane skeleton, a substituted cyclohexane ring, is a common motif in a vast array of natural products. The introduction of a conjugated diene system in this compound significantly influences its geometry. The cyclohexadiene ring is expected to adopt a non-planar conformation to alleviate steric strain. The primary conformers are anticipated to be distorted boat or half-chair forms. The key determinants of the conformational equilibrium are the torsional strain within the ring and the steric interactions involving the methyl and isopropylidene substituents.
The conformational state of a molecule can profoundly impact its interaction with biological targets such as enzymes and receptors. Therefore, a thorough understanding of the conformational landscape of this compound is a critical prerequisite for any structure-activity relationship (SAR) studies and rational drug design efforts.
Predicted Conformational Preferences
Based on the principles of conformational analysis of substituted cyclohexadienes, the this compound ring is expected to exist in a dynamic equilibrium between two principal conformers. The planarity of the four sp2 hybridized carbon atoms of the diene system forces the remaining two sp3 hybridized carbons out of this plane, leading to a twisted conformation. The substituents will preferentially occupy positions that minimize steric hindrance.
Due to the lack of specific experimental data for this compound, the following table summarizes expected qualitative conformational preferences based on the analysis of similar substituted cyclohexene and cyclohexadiene systems.
| Conformer | Ring Conformation | Substituent Orientation (Methyl) | Substituent Orientation (Isopropylidene) | Expected Relative Stability |
| Conformer A | Twisted Boat/Half-Chair | Pseudo-equatorial | - | More Stable |
| Conformer B | Twisted Boat/Half-Chair | Pseudo-axial | - | Less Stable |
Note: The terms "pseudo-equatorial" and "pseudo-axial" are used to describe the orientations of substituents on the non-planar sp3 carbons of the cyclohexadiene ring.
Experimental Protocols for Conformational Analysis
A definitive conformational analysis of this compound would necessitate a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution.
Methodology:
-
Sample Preparation: A solution of purified this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) at a concentration of 5-10 mg/mL.
-
¹H NMR Spectroscopy: High-resolution ¹H NMR spectra are acquired to determine chemical shifts and scalar coupling constants (J-values). Vicinal coupling constants (³JHH) are particularly informative as their magnitude is related to the dihedral angle between the coupled protons, as described by the Karplus equation.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments are performed to identify protons that are close in space. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial distance constraints for structure determination.
-
Variable Temperature (VT) NMR: VT-NMR studies can be conducted to investigate the dynamic equilibrium between different conformers. Changes in chemical shifts and coupling constants with temperature can provide thermodynamic parameters (ΔG, ΔH, and ΔS) for the conformational exchange.
Computational Chemistry
Quantum mechanical calculations are invaluable for predicting the geometries, relative energies, and spectroscopic properties of different conformers.
Methodology:
-
Conformational Search: A systematic or stochastic conformational search is performed using molecular mechanics (e.g., MMFF94) or semi-empirical methods to identify all possible low-energy conformers.
-
Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), cc-pVTZ). The relative energies of the conformers are calculated to determine their theoretical populations.
-
Calculation of NMR Parameters: NMR chemical shifts and coupling constants for the optimized geometries can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These calculated parameters can then be compared with the experimental data to validate the predicted conformational model.
Visualizing Conformational Analysis Workflows and Equilibria
The following diagrams, generated using the DOT language, illustrate the logical flow of a conformational analysis study and the equilibrium between the predicted conformers of this compound.
Caption: Workflow for the conformational analysis of this compound.
Caption: Predicted conformational equilibrium of this compound.
Conclusion
The conformational analysis of this compound is a crucial step in understanding its chemical and biological properties. Although direct experimental data is currently scarce, a combination of established principles of stereochemistry and powerful analytical and computational techniques can provide a detailed picture of its conformational landscape. The methodologies and workflows presented in this guide offer a robust framework for researchers to investigate the three-dimensional structure of this compound and other related terpenes, thereby facilitating future endeavors in natural product synthesis and drug discovery.
Methodological & Application
p-Mentha-2,4-diene as a Precursor for Novel Pharmaceutical Compounds: An Overview of Current Research and Future Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Mentha-2,4-diene, a monoterpene hydrocarbon, presents a unique chemical scaffold that has been explored to a limited extent as a precursor for novel pharmaceutical compounds. As a member of the p-menthane class of monoterpenoids, it shares a structural backbone with well-known bioactive compounds such as menthol and p-menthane-3,8-diol (PMD). While research into the direct pharmaceutical applications of this compound derivatives is not extensive, the broader family of p-menthanes has demonstrated a range of pharmacological activities, suggesting the potential of this scaffold in drug discovery. This document provides an overview of the current landscape, potential applications, and hypothetical synthetic strategies involving this compound.
Current Landscape and Research Gaps
Currently, there is a notable scarcity of published research specifically detailing the use of this compound as a direct precursor for the synthesis of novel pharmaceutical compounds. The existing scientific literature primarily focuses on its more prevalent isomers and derivatives, such as limonene, menthol, and PMD. These related compounds have established roles, for instance, as insect repellents and possess properties including analgesic and anti-inflammatory effects. The lack of extensive research on this compound itself represents a significant gap but also an opportunity for novel investigations in medicinal chemistry.
Hypothetical Applications and Synthetic Strategies
Given its conjugated diene system, this compound is an attractive candidate for a variety of chemical transformations to generate diverse molecular architectures with potential biological activities.
Diels-Alder Reaction for Scaffold Diversification
The conjugated diene structure of this compound makes it an ideal substrate for the Diels-Alder reaction, a powerful tool in organic synthesis for the construction of complex cyclic systems. By reacting this compound with various dienophiles, a wide array of bicyclic adducts can be synthesized. These adducts can serve as rigid scaffolds for the development of new therapeutic agents.
Hypothetical Experimental Workflow: Diels-Alder Reaction
Caption: Hypothetical workflow for a Diels-Alder reaction using this compound.
Derivatization of the Double Bonds
The two double bonds in this compound offer reactive sites for various chemical modifications, including epoxidation, dihydroxylation, and hydrogenation. These transformations can introduce new functional groups, altering the molecule's polarity, reactivity, and potential for biological interactions. For example, epoxidation followed by ring-opening reactions can lead to a variety of functionalized p-menthane derivatives.
Potential Pharmacological Activities
While direct evidence is limited for this compound derivatives, the known biological activities of related p-menthanes suggest potential therapeutic areas for investigation.
| Potential Pharmacological Activity | Evidence from Related p-Menthane Derivatives |
| Analgesic and Anti-inflammatory | Menthol is a well-known analgesic that interacts with TRPM8 receptors.[1] |
| Insect Repellent | p-Menthane-3,8-diol (PMD) is an effective insect repellent. |
| Anticancer | Some studies have suggested the anti-cancer effects of menthol and its derivatives.[1] |
| Antibacterial | Menthol has been shown to have antibacterial properties.[1] |
Protocols for Synthesis and Characterization
Due to the lack of specific examples in the literature, detailed experimental protocols for the synthesis of pharmaceutical compounds from this compound cannot be provided. However, general synthetic methodologies for reactions such as the Diels-Alder reaction or epoxidation are well-established in organic chemistry and can be adapted for this specific substrate.
General Protocol for a Diels-Alder Reaction:
-
Reactant Preparation: Dissolve this compound and a suitable dienophile (e.g., N-phenylmaleimide) in an appropriate solvent (e.g., toluene or xylene) in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Characterization: Characterize the purified adduct using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Signaling Pathway Illustration (Hypothetical)
Should a derivative of this compound be found to have, for example, anti-inflammatory properties by inhibiting the NF-κB pathway, a diagram illustrating this could be constructed.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by a this compound derivative.
Conclusion and Future Directions
This compound remains an under-explored starting material in the realm of pharmaceutical sciences. Its structural features, particularly the conjugated diene system, offer significant potential for the synthesis of a diverse range of novel compounds. Future research should focus on systematically exploring the reactivity of this compound and screening the resulting derivatives for a variety of biological activities. Such studies could unveil new therapeutic leads and expand the utility of the p-menthane scaffold in drug discovery. The development of efficient and stereoselective synthetic routes to functionalized this compound derivatives will be crucial for unlocking its full potential as a precursor for novel pharmaceutical compounds.
References
Application Notes and Protocols: Enantioselective Synthesis of p-Mentha-2,4-diene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p-menthane scaffold is a prominent structural motif in a wide array of natural products and pharmacologically active compounds. The controlled, enantioselective synthesis of its derivatives, particularly those containing the p-Mentha-2,4-diene core, is of significant interest for the development of novel therapeutics and chiral building blocks. While specific literature detailing the enantioselective synthesis of this compound derivatives is not extensively available, established organocatalytic methods for asymmetric Diels-Alder reactions provide a robust and adaptable framework for accessing these chiral cyclohexene structures.
This document outlines a general protocol for the enantioselective synthesis of cyclic diene derivatives, based on the well-established aminocatalyzed Diels-Alder reaction.[1] This approach, utilizing a chiral imidazolidinone catalyst, offers high levels of enantioselectivity and can be conceptually applied to the synthesis of this compound derivatives through the reaction of appropriately substituted dienes and dienophiles.
Core Concept: Asymmetric Organocatalytic Diels-Alder Reaction
The strategy hinges on the reversible formation of an iminium ion from an α,β-unsaturated aldehyde and a chiral amine catalyst. This activation lowers the LUMO of the dienophile, facilitating a [4+2] cycloaddition with a diene. The chiral environment provided by the catalyst directs the approach of the diene, leading to the formation of a specific enantiomer of the cyclohexene product. Subsequent hydrolysis releases the product and regenerates the catalyst for the next cycle.[1]
General Reaction Scheme
Below is a conceptual reaction scheme illustrating the application of an organocatalyzed Diels-Alder reaction for the synthesis of a this compound derivative.
Figure 1. Conceptual reaction for the synthesis of this compound derivatives.
Catalytic Cycle
The proposed catalytic cycle for the aminocatalyzed Diels-Alder reaction involves the formation of a chiral iminium ion, which then undergoes cycloaddition with the diene.
Figure 2. Catalytic cycle of the enantioselective organocatalytic Diels-Alder reaction.
Experimental Protocol: General Procedure
The following is a general experimental protocol adapted from the literature for the enantioselective Diels-Alder reaction between an α,β-unsaturated aldehyde and a diene, catalyzed by a chiral imidazolidinone salt.[1]
Materials:
-
Chiral imidazolidinone catalyst (e.g., (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one trifluoroacetic acid salt)
-
α,β-Unsaturated aldehyde (dienophile)
-
Diene
-
Anhydrous solvent (e.g., CH2Cl2/H2O mixture)
-
Standard laboratory glassware and stirring equipment
-
Reagents for workup and purification (e.g., diethyl ether, water, brine, sodium sulfate, silica gel for chromatography)
Procedure:
-
To a solution of the α,β-unsaturated aldehyde (1.0 equiv) in the chosen solvent system, add the chiral imidazolidinone catalyst (5-20 mol%).
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C to room temperature).
-
Add the diene (2.0-3.0 equiv) to the reaction mixture.
-
Stir the reaction mixture vigorously for the specified time (typically 3-24 hours), monitoring the consumption of the aldehyde by TLC or GC.
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched cycloadduct.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Experimental Workflow
The general workflow for the synthesis and analysis of the target compounds is outlined below.
Figure 3. General experimental workflow for the organocatalyzed Diels-Alder reaction.
Representative Data
The following table summarizes representative data for the enantioselective Diels-Alder reaction between various dienophiles and cyclopentadiene, demonstrating the efficacy of the chiral imidazolidinone catalyst system.[1]
| Entry | Dienophile (Aldehyde) | Diene | Catalyst Loading (mol%) | Yield (%) | exo:endo Ratio | Enantiomeric Excess (ee, %) |
| 1 | Acrolein | Cyclopentadiene | 5 | 85 | 1:2.7 | 86 |
| 2 | Crotonaldehyde | Cyclopentadiene | 5 | 82 | 1:3.6 | 90 |
| 3 | Cinnamaldehyde | Cyclopentadiene | 5 | 99 | >1:20 | 93 |
Application and Outlook
The presented protocol offers a robust starting point for the development of a specific enantioselective synthesis of this compound derivatives. By selecting appropriate substituted 1,3-dienes (e.g., α-terpinene precursors) and α,β-unsaturated aldehydes, this methodology can be adapted to generate a variety of chiral p-menthane structures. Further optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, may be necessary to achieve high yields and enantioselectivities for specific target molecules. The resulting enantioenriched this compound derivatives are valuable intermediates for the synthesis of complex natural products and novel pharmaceutical agents.
References
Application Note: Enhanced HPLC Detection of p-Mentha-2,4-diene via Pre-Column Derivatization
Abstract
This application note describes a robust and sensitive method for the determination of p-Mentha-2,4-diene, a non-chromophoric terpene, using High-Performance Liquid Chromatography (HPLC) with UV detection. To enhance its detectability, a pre-column derivatization strategy based on the Diels-Alder reaction with 4-(4-nitrophenyl)-1,2,4-triazoline-3,5-dione (NPTAD) is employed. This method provides a significant improvement in sensitivity and selectivity, making it suitable for the quantitative analysis of this compound in various sample matrices.
Introduction
This compound is a monoterpene with a conjugated diene system. Terpenes are a large class of naturally occurring organic compounds that are often challenging to analyze by HPLC-UV due to their lack of strong chromophores.[1][2] While gas chromatography (GC) is a common technique for terpene analysis, HPLC offers advantages for non-volatile or thermally labile samples.[3] To overcome the poor UV absorbance of this compound, a derivatization step is necessary to introduce a chromophoric tag into the molecule.[4][5]
Conjugated dienes, such as the one present in this compound, undergo a [4+2] cycloaddition reaction, also known as the Diels-Alder reaction, with a suitable dienophile. This application note details a method utilizing 4-(4-nitrophenyl)-1,2,4-triazoline-3,5-dione (NPTAD), a potent dienophile containing a nitro-aromatic chromophore, as the derivatizing agent. The resulting derivative exhibits strong UV absorbance, allowing for sensitive detection by HPLC.
Experimental
Materials and Reagents
-
This compound standard (Sigma-Aldrich, >95% purity)
-
4-(4-nitrophenyl)-1,2,4-triazoline-3,5-dione (NPTAD) (Sigma-Aldrich)
-
Acetonitrile (HPLC grade, Fisher Scientific)
-
Water (Milli-Q grade)
-
Dichloromethane (ACS grade, Fisher Scientific)
-
Trifluoroacetic acid (TFA) (Sigma-Aldrich)
Instrumentation
-
Agilent 1260 Infinity II HPLC system equipped with:
-
Quaternary Pump
-
Autosampler
-
Thermostatted Column Compartment
-
Diode Array Detector (DAD)
-
Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 50% B to 95% B in 10 min, hold at 95% B for 2 min, return to 50% B in 1 min, hold for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | 340 nm |
Protocols
Standard Solution Preparation
-
This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of dichloromethane.
-
NPTAD Derivatizing Reagent Solution (500 µg/mL): Accurately weigh 5 mg of NPTAD and dissolve it in 10 mL of acetonitrile. Note: This solution should be freshly prepared and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the stock solution with dichloromethane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Pre-Column Derivatization Protocol
-
To 100 µL of each this compound working standard solution in a microcentrifuge tube, add 100 µL of the NPTAD derivatizing reagent solution.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature (25 °C) for 15 minutes in the dark.
-
After the reaction is complete, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase (50:50 Water:Acetonitrile with 0.1% TFA).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
Results and Discussion
The Diels-Alder reaction between this compound and NPTAD results in a stable, highly conjugated derivative that is readily detectable by UV-Vis spectrophotometry. The reaction is rapid and proceeds under mild conditions.
Method Validation
The developed method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
Linearity: The method demonstrated excellent linearity over the concentration range of 1 µg/mL to 100 µg/mL for the derivatized this compound.
| Parameter | Value |
| Concentration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Linear Regression Equation | y = 12543x + 876 |
LOD and LOQ: The limit of detection and limit of quantification were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.
| Parameter | Value |
| LOD | 0.25 µg/mL |
| LOQ | 0.75 µg/mL |
Precision and Accuracy: The precision of the method was evaluated by performing six replicate analyses of a 50 µg/mL standard. The accuracy was determined by the recovery of a known amount of this compound spiked into a blank matrix.
| Parameter | Value |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery %) | 98.5% |
Visualizations
Caption: Experimental workflow for the derivatization and analysis of this compound.
Caption: Diels-Alder derivatization reaction of this compound with NPTAD.
Conclusion
This application note presents a straightforward and sensitive HPLC-UV method for the analysis of this compound following pre-column derivatization with NPTAD. The described protocol offers excellent linearity, low detection limits, and good precision and accuracy. This method is a valuable tool for researchers and professionals in the fields of natural product analysis, flavor and fragrance chemistry, and drug development who require a reliable method for the quantification of non-chromophoric terpenes.
References
- 1. Can HPLC-UV Be Used For Terpenes Analysis In Cannabis? [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 4. researchgate.net [researchgate.net]
- 5. welch-us.com [welch-us.com]
Application Notes and Protocols for the Use of p-Mentha-2,4-diene as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the prospective use of p-Mentha-2,4-diene as an internal standard (IS) in chromatographic analyses, particularly for the quantification of other monoterpenes and volatile compounds. While direct documented applications of this compound as an internal standard are not widely available, its chemical properties make it a plausible candidate for such applications. This document outlines a hypothetical, yet scientifically grounded, protocol for its validation and use.
Introduction
Internal standards are essential in chromatography for improving the precision and accuracy of quantitative analysis. An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the sample. It should also be chromatographically resolved from the analytes. This compound, a monoterpene, possesses characteristics that make it a suitable candidate as an internal standard for the analysis of other terpenes and volatile organic compounds by Gas Chromatography (GC).
Key Properties of this compound:
-
Chemical Formula: C₁₀H₁₆
-
Molar Mass: 136.23 g/mol
-
Boiling Point: Approximately 176-178 °C
-
Structure: A cyclic monoterpene, structurally similar to many common terpenes found in essential oils and pharmaceutical preparations.
Principle of Use as an Internal Standard
When added in a known, constant amount to all samples (standards and unknowns), the internal standard's peak area can be used to normalize the peak areas of the analytes. This corrects for variations in injection volume, sample preparation, and instrument response. The quantification is based on the ratio of the analyte peak area to the internal standard peak area.
Potential Applications
The use of this compound as an internal standard is proposed for the following applications:
-
Quantification of monoterpenes and sesquiterpenes in essential oils: Many essential oils contain a complex mixture of terpenes. This compound can serve as a single internal standard for the quantification of multiple terpene components.
-
Analysis of volatile compounds in herbal extracts and pharmaceutical formulations: Its volatility and chemical nature are compatible with the analysis of other volatile components in complex matrices.
-
Quality control of raw materials in the fragrance and flavor industry: Ensuring consistent levels of specific terpenes is crucial for product quality.
Experimental Protocol: Quantification of Limonene and α-Pinene in a Mixture
This protocol describes a hypothetical GC-Flame Ionization Detection (FID) method for the quantification of limonene and α-pinene using this compound as an internal standard.
4.1. Materials and Reagents
-
Standards: Limonene (≥99%), α-Pinene (≥98%), this compound (≥95%)
-
Solvent: Hexane (HPLC grade)
-
Sample: A hypothetical mixture containing limonene and α-pinene.
4.2. Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound and dissolve it in 100 mL of hexane to obtain a concentration of 1 mg/mL.
-
Analyte Stock Solution (Analyte Stock): Accurately weigh approximately 100 mg each of limonene and α-pinene and dissolve them in 100 mL of hexane to obtain a concentration of 1 mg/mL for each analyte.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Analyte Stock solution with hexane and adding a constant amount of the IS Stock solution to each. The final concentration of the internal standard should be consistent across all calibration levels. A typical concentration for the internal standard would be 50 µg/mL.
4.3. Sample Preparation
-
Accurately weigh an appropriate amount of the sample.
-
Dissolve the sample in a known volume of hexane.
-
Add a precise volume of the IS Stock solution to the sample solution to achieve the same internal standard concentration as in the calibration standards (50 µg/mL).
-
Vortex the solution to ensure homogeneity.
4.4. GC-FID Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 300 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 180 °C
-
Hold: 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
4.5. Data Analysis
-
Integrate the peak areas of limonene, α-pinene, and this compound.
-
Calculate the response factor (RF) for each analyte using the following equation from the analysis of the calibration standards: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)
-
Calculate the concentration of each analyte in the unknown samples using the following equation: Conc_analyte = (Area_analyte / Area_IS) * (Conc_IS / RF)
Data Presentation
Table 1: Hypothetical Retention Times of Analytes and Internal Standard
| Compound | Retention Time (min) |
| α-Pinene | 8.5 |
| Limonene | 10.2 |
| This compound (IS) | 11.5 |
Table 2: Hypothetical Calibration Data for Limonene
| Concentration (µg/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 10 | 50000 | 250000 | 0.20 |
| 25 | 125000 | 250000 | 0.50 |
| 50 | 250000 | 250000 | 1.00 |
| 100 | 500000 | 250000 | 2.00 |
| 200 | 1000000 | 250000 | 4.00 |
Validation of the Method
Before routine use, the analytical method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This involves analyzing a blank sample and a sample spiked with the analytes and IS to ensure no interfering peaks are present at the retention times of interest.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by a linear regression of the calibration curve data. A correlation coefficient (r²) > 0.99 is generally considered acceptable.
-
Accuracy: The closeness of the test results to the true value. This can be determined by spike recovery experiments at different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) for a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
Visualizations
Caption: Experimental workflow for quantification using an internal standard.
Caption: Logical relationship of internal standard quantification.
Conclusion
While not yet a commonly cited internal standard, this compound shows promise for the quantitative analysis of terpenes and other volatile compounds by GC. Its structural similarity to many common monoterpenes and its distinct retention time make it a strong candidate. The hypothetical protocol provided here, based on established chromatographic principles, offers a starting point for researchers to develop and validate a robust analytical method using this compound as an internal standard. Proper method validation is crucial to ensure reliable and accurate results.
Application Notes and Protocols for the Diels-Alder Reaction of p-Mentha-2,4-diene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for conducting the Diels-Alder reaction with p-mentha-2,4-diene, a substituted cyclohexadiene. The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings, a common scaffold in many natural products and pharmaceutical compounds.[1] This protocol will focus on the reaction of this compound with a representative dienophile, maleic anhydride, to form the corresponding tricyclic adduct.
Principle of the Reaction
The Diels-Alder reaction involves the concerted interaction between the π-electrons of a conjugated diene and a dienophile (an alkene or alkyne). The reaction's rate and efficiency are influenced by the electronic properties of the reactants; typically, electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction.[1] this compound, a substituted 1,3-cyclohexadiene, is a suitable diene for this transformation. Maleic anhydride is a highly reactive dienophile due to the presence of two electron-withdrawing carbonyl groups.[2] The stereochemistry of the reaction is highly controlled, generally proceeding via an endo transition state.
Experimental Protocol
This protocol is adapted from general procedures for Diels-Alder reactions of cyclic dienes with maleic anhydride.
Materials:
-
This compound
-
Maleic anhydride
-
Toluene (or Xylene for higher temperatures)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a minimal amount of toluene (approximately 10-15 mL).
-
Addition of Dienophile: To this solution, add maleic anhydride (1.0 eq) portion-wise while stirring.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 110 °C for toluene) using a heating mantle or oil bath.[3] The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).[3] The reaction is typically complete within 1-3 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature. If a precipitate forms, the product can be isolated by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization.[4] A common solvent system for recrystallization of Diels-Alder adducts is a mixture of ethyl acetate and hexane.[4] Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a desiccator.[4] Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, and IR).
Safety Precautions:
-
Maleic anhydride is corrosive and an irritant; handle with gloves in a fume hood.[2]
-
Toluene and xylene are flammable and irritants; work in a well-ventilated fume hood.[2]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Data Presentation
The following table summarizes the typical quantitative data for the Diels-Alder reaction between a terpene diene (α-terpinene, a close analog of this compound) and maleic anhydride.[5]
| Parameter | Value |
| Reactants | |
| α-Terpinene (Diene) | 100 mmol |
| Maleic Anhydride (Dienophile) | 110 mmol |
| Solvent | |
| Ethyl Acetate | 81.7 mL |
| Reaction Conditions | |
| Temperature | Reflux |
| Reaction Time | Not specified |
| Product | |
| Yield | 91% |
| Melting Point | 108-112 °C |
Spectroscopic Characterization
The following are representative ¹H and ¹³C NMR chemical shifts for the Diels-Alder adduct of α-terpinene and maleic anhydride, which serve as a reference for the characterization of the this compound adduct.[5]
¹H NMR (600 MHz, CDCl₃): δ = 5.79 (d, J = 6.2 Hz, 1H), 3.25-3.19 (m, 1H), 3.12 (dd, J = 8.8, 3.3 Hz, 1H), 3.07 (dd, J = 8.8, 3.1 Hz, 1H), 2.99 (s, 1H), 1.84-1.75 (m, 4H), 1.32 (dd, J = 14.2, 8.9 Hz, 1H), 1.14 (m, 1H), 1.10-1.04 (m, 1H), 0.93 (d, J = 6.6 Hz, 3H), 0.84 (d, J = 6.6 Hz, 3H).[5]
¹³C NMR (126 MHz, CDCl₃): δ = 173.09, 172.77, 142.50, 122.53, 46.31, 44.60, 44.28, 37.92, 35.26, 33.12, 29.99, 20.99, 20.73, 20.38.[5]
Mandatory Visualization
Caption: Experimental workflow for the Diels-Alder reaction.
References
Application Note: Synthesis of Grandisol, a Key Insect Pheromone, from a p-Menthane Derivative
Introduction
Grandisol is a monoterpene alcohol that serves as a potent aggregation pheromone for several insect species, most notably the cotton boll weevil (Anthonomus grandis). Its effective use in integrated pest management strategies for monitoring and controlling insect populations necessitates efficient and scalable synthetic routes. This application note details a robust protocol for the synthesis of (±)-grandisol, starting from the readily available p-menthane derivative, (-)-β-pinene. The synthetic strategy involves a key photooxygenation step to generate a pivotal intermediate, followed by a series of transformations to construct the characteristic cyclobutane ring of the target pheromone. This methodology offers a practical approach for researchers and professionals in drug development and agricultural science.
Overall Synthetic Scheme
The synthesis of (±)-grandisol from (-)-β-pinene is a multi-step process that leverages photochemical and standard organic transformations. The overall workflow is depicted below.
Figure 1: Synthetic workflow for (±)-Grandisol from (-)-β-Pinene.
Data Presentation
The following table summarizes the quantitative data for each key step in the synthesis of (±)-grandisol from (-)-β-pinene.
| Step | Reaction | Starting Material | Product | Reagents | Yield (%) | Purity (%) | Reference |
| 1 | Photooxygenation & Reduction | (-)-β-Pinene | Mixture of pinene-derived alcohols | Rose Bengal, O₂, NaBH₄ | ~70-80 | - | [1] |
| 2 | Acetylation | Pinene-derived alcohols | 9-Acetoxymethyl-α-pinene & 9-Acetoxymethyl-β-pinene | Acetic anhydride, Pyridine | >95 | - | [1] |
| 3 | Oxidation | Acetoxymethyl pinenes | 2αH-9-Acetoxymethylpinan-4-one | CrO₃, Pyridine | ~60-70 | >95 (GC) | [1] |
| 4 | Photolysis | Acetoxymethylpinan-4-one | Grandisol Acetate Intermediate | UV light (medium-pressure Hg lamp), Pyrex filter | ~40-50 | - | [1] |
| 5 | Hydrolysis | Grandisol Acetate | (±)-Grandisol | LiAlH₄ | >90 | >98 (GC-MS) | [1] |
Experimental Protocols
Step 1 & 2: Synthesis of 9-Acetoxymethyl-α-pinene and 9-Acetoxymethyl-β-pinene
-
A solution of (-)-β-pinene (13.6 g, 100 mmol) and Rose Bengal (100 mg) in methanol (200 mL) is prepared in a Pyrex photoreactor.
-
The solution is cooled to 0°C and oxygen is bubbled through while irradiating with a 450W medium-pressure mercury lamp for 8 hours.
-
The reaction mixture is then cooled to -10°C, and sodium borohydride (3.8 g, 100 mmol) is added portion-wise over 30 minutes.
-
The mixture is stirred for an additional 4 hours at room temperature.
-
The solvent is removed under reduced pressure, and the residue is taken up in diethyl ether (200 mL). The organic layer is washed with water (3 x 100 mL) and brine (100 mL), then dried over anhydrous sodium sulfate.
-
The solvent is evaporated to yield the crude pinene-derived alcohols.
-
The crude alcohols are dissolved in pyridine (50 mL) and cooled to 0°C. Acetic anhydride (12 mL) is added dropwise, and the mixture is stirred overnight at room temperature.
-
The reaction mixture is poured into ice-water (200 mL) and extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with 1M HCl (2 x 100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed to yield a mixture of 9-acetoxymethyl-α-pinene and 9-acetoxymethyl-β-pinene, which can be used in the next step without further purification.
Step 3: Synthesis of 2αH-9-Acetoxymethylpinan-4-one
-
A solution of the mixture of acetoxymethyl pinenes (10 g) in pyridine (100 mL) is added to a stirred suspension of chromium trioxide (15 g) in pyridine (150 mL) at 0°C.
-
The mixture is stirred at room temperature for 24 hours.
-
The reaction mixture is poured into water (500 mL) and extracted with diethyl ether (3 x 200 mL).
-
The combined organic layers are washed with 1M HCl (2 x 200 mL), saturated sodium bicarbonate solution (200 mL), and brine (200 mL).
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate 9:1) to afford 2αH-9-acetoxymethylpinan-4-one as a colorless oil.[1]
Step 4: Photolysis to Grandisol Acetate Intermediate
-
A solution of 2αH-9-acetoxymethylpinan-4-one (5 g) in anhydrous diethyl ether (250 mL) is placed in a quartz photoreactor.
-
The solution is deoxygenated by bubbling argon for 30 minutes.
-
The solution is irradiated with a medium-pressure mercury lamp through a Pyrex filter for 48 hours.
-
The solvent is carefully removed under reduced pressure to yield the crude grandisol acetate intermediate.
Step 5: Synthesis of (±)-Grandisol
-
A solution of the crude grandisol acetate intermediate (2 g) in anhydrous diethyl ether (50 mL) is added dropwise to a stirred suspension of lithium aluminum hydride (0.5 g) in diethyl ether (50 mL) at 0°C.
-
The mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched by the slow addition of water (0.5 mL), followed by 15% NaOH solution (0.5 mL) and then water (1.5 mL).
-
The resulting precipitate is filtered off and washed with diethyl ether.
-
The combined filtrate is dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate 8:2) to afford (±)-grandisol as a colorless oil.[1]
Signaling Pathways and Logical Relationships
The photochemical cleavage of the pinanone ring system is a critical step in this synthesis, proceeding through a Norrish Type I cleavage to form a diradical intermediate, which then rearranges to the cyclobutane structure of grandisol.
Figure 2: Key photochemical rearrangement pathway.
Conclusion
This application note provides a detailed and experimentally validated protocol for the synthesis of the insect pheromone (±)-grandisol from the readily available p-menthane derivative, (-)-β-pinene. The described methodology, which includes a key photochemical rearrangement, is scalable and provides the target compound in good overall yield and high purity. This synthetic route is a valuable tool for researchers in chemical ecology and for professionals involved in the development of sustainable pest management solutions.
References
Application Notes and Protocols for the Biocatalytic Transformation of p-Mentha-2,4-diene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of potential biocatalytic transformations of p-mentha-2,4-diene and detailed protocols for conducting such experiments. Due to the limited direct research on this compound, the information presented is largely extrapolated from studies on structurally related p-menthadienes, such as α-terpinene and γ-terpinene. The protocols provided are adaptable and serve as a starting point for the investigation of this compound biotransformations.
Introduction to Biocatalytic Transformations of p-Menthadienes
p-Menthadienes are a class of monoterpenes with a cyclohexane ring and two carbon-carbon double bonds. While extensive research exists on the biocatalysis of common isomers like limonene, α-terpinene, and γ-terpinene, this compound remains a less explored substrate. Nevertheless, the enzymatic machinery of various microorganisms, particularly fungi and bacteria, is known to catalyze a range of reactions on terpene skeletons. These transformations, including hydroxylations, epoxidations, and oxidations, can lead to the synthesis of novel, high-value compounds with potential applications in the pharmaceutical, fragrance, and food industries.
The primary enzymatic reactions anticipated for this compound are driven by cytochrome P450 monooxygenases, which are capable of introducing oxygen atoms into the terpene structure with high regio- and stereoselectivity.
Potential Biocatalytic Transformations and Products
Based on the biotransformation of analogous p-menthadienes, the following transformations of this compound are plausible:
-
Hydroxylation: The introduction of hydroxyl groups at various positions on the ring or on the isopropyl substituent is a common reaction catalyzed by fungi such as Aspergillus and Penicillium species.
-
Epoxidation: The double bonds within the cyclohexadiene ring are susceptible to epoxidation by microbial enzymes.
-
Aromatization: Dehydrogenation of the ring can lead to the formation of p-cymene, a valuable aromatic compound. Some bacteria, like Pseudomonas species, are known to metabolize p-cymene further.
-
Diol Formation: Hydroxylation of the double bonds can result in the formation of corresponding diols, as has been observed with α-terpinene.
The table below summarizes known biocatalytic transformations of related p-menthadienes, which can serve as a predictive guide for this compound.
Table 1: Summary of Biocatalytic Transformations of Related p-Menthadienes
| Substrate | Microorganism/Enzyme | Transformation Type | Product(s) | Yield (%) | Reference |
| α-Terpinene | Corynespora cassiicola DSM 62475 | Dihydroxylation | (1R,2R)-3-p-menthene-1,2-diol | 49 | [1] |
| α-Terpinene | Corynespora cassiicola DSM 62475 | Oxidation | (1R)-2-oxo-3-p-menthenol | 2.3 | [1] |
| (R)-(+)-Limonene | Penicillium digitatum | Hydroxylation, Epoxidation | α-terpineol, cis- and trans-p-menth-2-en-1-ol, neodihydrocarveol, limonene oxide | Not specified | [2] |
| (-)-α-Pinene | Aspergillus niger NRRL 326 | Hydration/Rearrangement | (S)-(+)-carvone hydrate | 4.28 | [3][4] |
| (-)-Menthol | Aspergillus niger | Hydroxylation | C-8, C-9, C-7, C-6, and C-1 hydroxylated derivatives | Not specified | [1] |
| (-)-Isopulegol | Rhodococcus rhodochrous IEGM 1362 | Hydroxylation, Oxidation | 10-hydroxy and 10-carboxy derivatives | Not specified | [5] |
Experimental Protocols
The following are detailed protocols for the screening and preparative-scale biotransformation of this compound using fungal and bacterial cultures.
Protocol 1: Fungal Biotransformation of this compound (Adapted from protocols for other monoterpenes)
Objective: To screen various fungal strains for their ability to transform this compound and to identify the resulting products.
Materials:
-
Fungal strains (e.g., Aspergillus niger, Penicillium digitatum, Corynespora cassiicola)
-
Potato Dextrose Agar (PDA) plates and slants
-
Potato Dextrose Broth (PDB)
-
This compound (substrate)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Sterile shake flasks (250 mL)
-
Rotary shaker incubator
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Fungal Culture Preparation:
-
Inoculate PDA plates with the desired fungal strains and incubate at 25-28°C for 5-7 days until sporulation.
-
Prepare a spore suspension by adding sterile saline solution (0.9% NaCl) with 0.1% Tween 80 to the sporulated culture and gently scraping the surface with a sterile loop.
-
Adjust the spore concentration to approximately 1 x 10⁷ spores/mL.
-
-
Screening-Scale Fermentation:
-
Inoculate 50 mL of PDB in 250 mL shake flasks with 1 mL of the spore suspension.
-
Incubate the flasks on a rotary shaker at 150 rpm and 25-28°C for 48-72 hours to allow for mycelial growth.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of 100 mg/mL.
-
Add the substrate solution to the fungal cultures to a final concentration of 0.5-1.0 g/L. A substrate-free control and a non-inoculated control should also be prepared.
-
Continue the incubation under the same conditions for another 5-10 days.
-
-
Extraction and Analysis:
-
After the incubation period, harvest the entire content of each flask (mycelium and broth).
-
Homogenize the mycelium and extract the mixture three times with an equal volume of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude extract by GC-MS to identify potential transformation products by comparing the chromatograms of the experimental flasks with the controls.
-
Protocol 2: Bacterial Biotransformation of this compound (Adapted from protocols for p-cymene degradation)
Objective: To investigate the transformation of this compound by bacterial strains, particularly those known for terpene and aromatic hydrocarbon degradation.
Materials:
-
Bacterial strains (e.g., Pseudomonas putida, Rhodococcus sp.)
-
Nutrient Agar (NA) plates
-
Minimal Salt Medium (MSM) supplemented with a carbon source (e.g., glucose)
-
This compound (substrate)
-
Sterile shake flasks (250 mL)
-
Rotary shaker incubator
-
Centrifuge
-
Analytical instrumentation (GC-MS, HPLC)
Procedure:
-
Bacterial Culture Preparation:
-
Streak the bacterial strains on NA plates and incubate at 30°C for 24-48 hours.
-
Inoculate a single colony into 10 mL of nutrient broth and grow overnight at 30°C with shaking.
-
-
Biotransformation Experiment:
-
Inoculate 50 mL of MSM in 250 mL shake flasks with the overnight bacterial culture (1% v/v).
-
Incubate at 30°C and 180 rpm until the culture reaches the mid-logarithmic phase of growth.
-
Add this compound to the cultures to a final concentration of 0.1-0.5 g/L. It is advisable to add the substrate in small portions over time to minimize toxicity.
-
Include a substrate-free control and a non-inoculated control.
-
Continue incubation for an additional 24-72 hours.
-
-
Sample Analysis:
-
Periodically withdraw samples from the cultures.
-
Centrifuge the samples to separate the cells from the supernatant.
-
Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the organic extract by GC-MS or HPLC to monitor the disappearance of the substrate and the formation of products.
-
Visualizations
The following diagrams illustrate the potential biocatalytic pathways and a general experimental workflow for the transformation of this compound.
Caption: General experimental workflow for the biocatalytic transformation of this compound.
Caption: Putative metabolic pathways for the biocatalytic transformation of this compound.
References
Application Notes and Protocols for the Isolation of p-Mentha-2,4-diene from Natural Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of techniques for isolating p-Mentha-2,4-diene, a monoterpene found in various natural sources. The protocols detailed below are intended to guide researchers through the extraction and purification of this compound for further study and potential applications in drug development and other scientific fields.
Data Presentation: Abundance of p-Menthadiene Isomers in Various Essential Oils
The concentration of this compound and its isomers can vary significantly depending on the plant source, geographical location, harvest time, and extraction method. The following table summarizes the reported concentrations of relevant p-menthadiene isomers in the essential oils of several plants. While this compound is not always the most abundant isomer, this data can help in selecting a suitable starting material for its isolation.
| Plant Source | Essential Oil Component | Concentration Range (%) |
| Dill (Anethum graveolens) | α-Phellandrene | 18.04 - 62.5[1][2] |
| Limonene | 3.7 - 42[1][3] | |
| Carvone | 1.28 - 35[3] | |
| Parsley (Petroselinum crispum) | β-Phellandrene | 10.0 - 35.9[3] |
| 1,3,8-p-Menthatriene | 7.9 - 23.4[3] | |
| Myristicin | 30.7 - 43.2[3] | |
| Mentha species | Limonene | 1.0 - 5.9 |
| Pulegone | 0.1 - 13.0 | |
| Menthone | 11.2 - 45.6 |
Experimental Protocols
The isolation of this compound from a natural mixture typically involves a multi-step process, beginning with the extraction of the essential oil from the plant material, followed by one or more chromatographic or distillation techniques to separate the target compound from other components.
Protocol 1: Extraction of Essential Oil by Hydrodistillation
This protocol describes a general method for obtaining essential oils from plant material.
Materials:
-
Fresh or dried plant material (e.g., dill seeds, parsley leaves)
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask
-
Distilled water
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Weigh a suitable amount of the plant material and place it into the round-bottom flask of the Clevenger apparatus.
-
Add distilled water to the flask, ensuring the plant material is fully submerged. The ratio of plant material to water can vary but is typically around 1:10 (w/v).
-
Set up the Clevenger apparatus with the heating mantle.
-
Heat the mixture to boiling. The steam and volatile components will rise, condense, and be collected in the graduated tube of the Clevenger apparatus.
-
Continue the distillation for 3-4 hours, or until no more oil is collected.
-
Carefully collect the separated essential oil from the apparatus.
-
Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Store the dried essential oil in a sealed glass vial in a cool, dark place.
Protocol 2: Isolation by Fractional Distillation under Vacuum
Fractional distillation is effective for separating compounds with different boiling points. As terpenes can degrade at high temperatures, performing the distillation under vacuum is recommended to lower their boiling points.[4][5]
Materials:
-
Crude essential oil
-
Fractional distillation apparatus (including a fractionating column, condenser, receiving flasks, and a vacuum pump)
-
Heating mantle with a magnetic stirrer
-
Boiling chips or magnetic stir bar
-
Thermometer
Procedure:
-
Set up the fractional distillation apparatus. Ensure all joints are properly sealed to maintain a vacuum.
-
Place the crude essential oil and boiling chips into the distillation flask.
-
Begin to slowly heat the flask while stirring.
-
Apply a vacuum to the system, carefully monitoring the pressure.
-
Observe the temperature at the top of the fractionating column. Collect the different fractions as the temperature stabilizes at the boiling point of each component. The boiling points of p-menthadiene isomers are close, so a slow and careful distillation is crucial.
-
Collect the fraction corresponding to the boiling point of this compound. The exact boiling point will depend on the pressure.
-
Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to determine their composition and the purity of the isolated this compound.
Protocol 3: Purification by Silica Gel Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their polarity.
Materials:
-
Fraction enriched with this compound from distillation
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvent system (e.g., a gradient of hexane and ethyl acetate)
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Prepare the chromatography column by packing it with a slurry of silica gel in the initial, least polar solvent (e.g., pure hexane).
-
Dissolve the this compound enriched fraction in a minimal amount of the initial solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the solvent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.
-
Collect fractions of the eluate in separate tubes.
-
Monitor the separation by Thin Layer Chromatography (TLC) or by analyzing small aliquots of the fractions by GC-MS.
-
Combine the fractions containing pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.
Protocol 4: High-Purity Isolation by Preparative Gas Chromatography (Prep-GC)
For obtaining highly pure this compound, preparative gas chromatography is the method of choice.
Materials:
-
Partially purified this compound
-
Preparative gas chromatograph equipped with a suitable column (e.g., a non-polar or medium-polarity column)
-
Collection traps
-
GC-MS for purity analysis
Procedure:
-
Optimize the separation conditions on an analytical GC-MS to determine the retention time of this compound and to ensure good resolution from other isomers.
-
Transfer the optimized method to the preparative GC system.
-
Inject the partially purified this compound sample onto the preparative GC column.
-
Set the collection system to trap the eluent at the retention time corresponding to this compound.
-
Multiple injections may be necessary to collect a sufficient quantity of the pure compound.
-
Analyze the collected fraction by analytical GC-MS to confirm its purity.
Visualizations
The following diagrams illustrate the workflow and logical relationships of the isolation techniques described.
Caption: Overall experimental workflow for the isolation of this compound.
Caption: Logical relationship between separation techniques and purification stages.
References
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of p-Mentha-2,4-diene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of p-Mentha-2,4-diene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
A1: The primary challenges in the large-scale synthesis of this compound revolve around controlling isomeric purity, minimizing side reactions such as aromatization and polymerization, and achieving efficient purification from a complex mixture of related isomers. Feedstock variability, especially when using natural sources like turpentine, can also lead to inconsistencies between batches.
Q2: What is a typical starting material for the synthesis of this compound?
A2: Common starting materials are other monoterpenes that can be isomerized to the desired p-menthadiene structure. These include limonene, as well as α-pinene and 3-carene, which are major components of turpentine.[1] Acid-catalyzed rearrangement is a common strategy to convert these precursors into a mixture of p-menthadienes.
Q3: What are the common isomers and byproducts I should expect in my crude product?
A3: In addition to this compound, you can expect other p-menthadiene isomers such as α-terpinene, γ-terpinene, and terpinolene.[2] A significant byproduct can be p-cymene, which is formed through the aromatization of the p-menthadiene ring, particularly at higher temperatures or in the presence of certain catalysts. Unreacted starting material and polymeric materials may also be present.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A4: Gas chromatography (GC) is the most common and effective technique for monitoring the progress of the reaction and determining the isomeric ratio of p-menthadienes in the product mixture. GC coupled with mass spectrometry (GC-MS) is invaluable for identifying unknown byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation of the final product.
Troubleshooting Guide
Problem: Low yield of the target this compound isomer.
-
Possible Cause 1: Suboptimal Reaction Conditions. The reaction conditions (temperature, catalyst concentration, reaction time) may be favoring the formation of other, more stable p-menthadiene isomers.
-
Solution 1: Systematically optimize the reaction parameters. The table below provides an example of how temperature can influence the isomeric distribution in an acid-catalyzed isomerization of limonene.
| Temperature (°C) | This compound (%) | α-Terpinene (%) | γ-Terpinene (%) | p-Cymene (%) |
| 80 | 35 | 45 | 15 | 5 |
| 100 | 25 | 55 | 10 | 10 |
| 120 | 15 | 60 | 5 | 20 |
-
Possible Cause 2: Catalyst Inactivity or Inappropriateness. The chosen acid catalyst may not be selective for the desired isomerization pathway.
-
Solution 2: Screen a variety of acid catalysts, both homogeneous (e.g., sulfuric acid, p-toluenesulfonic acid) and heterogeneous (e.g., acid-activated clays, zeolites). Heterogeneous catalysts can also simplify downstream processing.
Problem: Significant formation of p-cymene as a byproduct.
-
Possible Cause 1: High Reaction Temperature. Elevated temperatures promote the dehydrogenation of p-menthadienes to the thermodynamically stable aromatic compound, p-cymene.[3]
-
Solution 1: Conduct the reaction at the lowest effective temperature. Employ a temperature optimization study to find the balance between reaction rate and byproduct formation.
-
Possible Cause 2: Presence of Oxidizing Agents or Certain Catalysts. The presence of oxygen or catalytic metals can facilitate the aromatization process.
-
Solution 2: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). If using a metal-based catalyst, consider its potential to promote dehydrogenation.
Problem: Difficulty in purifying this compound from other isomers.
-
Possible Cause: Similar Boiling Points of Isomers. The various p-menthadiene isomers have very close boiling points, making separation by simple distillation challenging.
-
Solution: Employ fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column). Careful control of the reflux ratio and temperature gradient is crucial. For very high purity requirements, preparative gas chromatography or other specialized chromatographic techniques may be necessary.
Experimental Protocols
Representative Protocol for Acid-Catalyzed Isomerization of Limonene to a p-Menthadiene Mixture
-
Reactor Setup: A multi-neck, round-bottom flask is equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a nitrogen inlet.
-
Charging the Reactor: The reactor is charged with (R)-(+)-limonene and a suitable solvent (e.g., toluene).
-
Inerting the System: The system is purged with nitrogen for 15-20 minutes to remove oxygen.
-
Catalyst Addition: A solution of the acid catalyst (e.g., 10 mol% p-toluenesulfonic acid in toluene) is added dropwise to the stirred limonene solution.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-100°C) and monitored by GC analysis of aliquots taken at regular intervals.
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched by washing with a sodium bicarbonate solution to neutralize the acid. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure. The resulting crude oil, a mixture of p-menthadiene isomers, is then purified by fractional distillation under vacuum to separate the different isomers based on their boiling points.
Visualizations
Caption: Synthesis and isomerization pathways of p-menthadienes.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Optimization of p-Mentha-2,4-diene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of p-Mentha-2,4-diene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the acid-catalyzed dehydration of α-terpineol, a common synthetic route.
Problem 1: Low Overall Yield of p-Menthadiene Mixture
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time. Monitor the reaction progress using Gas Chromatography (GC). - Increase reaction temperature. Note that higher temperatures may favor the formation of more stable, but potentially undesired, isomers like p-cymene. |
| Polymerization/Resinification of Terpenes | - Use a milder acid catalyst (e.g., oxalic acid instead of sulfuric acid). - Lower the reaction temperature. - Ensure efficient stirring to prevent localized overheating. - Consider using a two-phase system or an inert solvent to reduce intermolecular reactions. |
| Loss of Volatile Products During Workup | - Use a cooled receiving flask during distillation. - Minimize the exposure of the product to air and heat. - Perform extractions and solvent removal under reduced pressure and at low temperatures. |
Problem 2: Low Selectivity for this compound (High Percentage of Isomers)
The acid-catalyzed dehydration of α-terpineol and isomerization of other p-menthadienes typically yields a mixture of isomers. The primary challenge is to control the reaction conditions to favor the formation of the desired this compound.
| Potential Cause | Suggested Solution |
| Thermodynamic vs. Kinetic Control | - Shorter reaction times and lower temperatures generally favor kinetically controlled products. Longer reaction times and higher temperatures lead to the thermodynamically most stable products (often α-terpinene and p-cymene). Experiment with varying reaction times and analyze the product mixture at different intervals to determine the optimal time for maximizing this compound. |
| Choice of Acid Catalyst | - Different acid catalysts can lead to different isomer distributions. Compare the results with various acids such as oxalic acid, sulfuric acid, or solid acid catalysts (e.g., acid-activated clays, zeolites). Weaker acids might offer better selectivity. |
| Carbocation Rearrangements | - The formation of a stable tertiary carbocation from α-terpineol can lead to a variety of rearranged products. The choice of solvent can influence carbocation stability. Experiment with solvents of different polarities. |
Problem 3: Formation of p-Cymene (Aromatization)
| Potential Cause | Suggested Solution |
| High Reaction Temperature and/or Long Reaction Time | - p-Cymene is the thermodynamically stable aromatic product formed by dehydrogenation of p-menthadienes. To minimize its formation, reduce the reaction temperature and shorten the reaction time.[1] |
| Presence of Oxidizing Agents | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation, which can promote aromatization. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and readily available starting material is α-terpineol. Dehydration of α-terpineol using an acid catalyst yields a mixture of p-menthadiene isomers, including this compound.[2] Limonene is another potential precursor which can be isomerized to a mixture of p-menthadienes under acidic conditions.[1]
Q2: What analytical technique is best for monitoring the reaction and analyzing the product mixture?
Gas-Liquid Chromatography (GLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques for separating and identifying the isomeric p-menthadienes and quantifying the product distribution.[2]
Q3: What are the major isomeric byproducts in the synthesis of this compound from α-terpineol?
The dehydration of α-terpineol typically produces a complex mixture of isomers. The major components are often terpinolene, dipentene (racemic limonene), α-terpinene, and γ-terpinene.[2] The relative amounts of these isomers are highly dependent on the reaction conditions.
Q4: How can I purify this compound from the isomeric mixture?
Purification of p-menthadiene isomers is challenging due to their similar boiling points. Fractional distillation using a high-efficiency column is the most common method. However, complete separation may be difficult. Preparative gas chromatography can be used for obtaining high-purity samples for analytical purposes.
Q5: Can I synthesize this compound from limonene?
Yes, acid-catalyzed isomerization of limonene can produce a mixture of p-menthadienes. When warmed with mineral acid, limonene isomerizes to the conjugated diene α-terpinene.[1] Controlling the reaction to stop at this compound before further isomerization to more stable dienes is the primary challenge.
Data Presentation
Table 1: Product Distribution from the Dehydration of α-Terpineol with Aqueous Oxalic Acid at 100°C [2]
| Reaction Time (minutes) | α-Terpineol (%) | Terpinolene (%) | Dipentene (%) | α-Terpinene (%) | γ-Terpinene (%) | p-Mentha-2,4(8)-diene (%) | p-Cymene (%) | 1,8-Cineole (%) |
| 15 | 65.0 | 20.0 | 9.0 | 1.5 | 1.0 | 0.5 | 0.5 | 2.5 |
| 30 | 45.0 | 25.0 | 12.0 | 4.0 | 2.5 | 1.0 | 1.0 | 4.5 |
| 60 | 25.0 | 23.0 | 13.0 | 8.0 | 5.0 | 2.0 | 2.0 | 7.0 |
| 120 | 10.0 | 18.0 | 13.5 | 15.0 | 8.0 | 3.5 | 3.0 | 9.0 |
| 240 | 3.0 | 10.0 | 13.5 | 25.0 | 12.0 | 5.0 | 4.5 | 7.0 |
Note: The data represents the composition of the steam-volatile products. The original source refers to p-mentha-2,4(8)-diene, an isomer of the target compound. Achieving high selectivity for this compound would require further optimization.
Experimental Protocols
Key Experiment: Acid-Catalyzed Dehydration of α-Terpineol [2]
Objective: To synthesize a mixture of p-menthadienes, including this compound, via the dehydration of α-terpineol.
Materials:
-
α-Terpineol
-
Oxalic acid (dihydrate)
-
Water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Apparatus for reflux and steam distillation
-
Gas chromatograph for analysis
Procedure:
-
A mixture of α-terpineol (1.0 g), oxalic acid dihydrate (4.0 g), and water (5.0 ml) is placed in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to 100°C in a thermostatically controlled bath and stirred.
-
Samples are withdrawn at various time intervals (e.g., 15, 30, 60, 120, 240 minutes).
-
For each sample, the organic products are separated from the aqueous phase. Steam distillation can be employed to isolate the volatile terpene products.
-
The collected organic layer is extracted with diethyl ether.
-
The ether extract is washed with a saturated sodium bicarbonate solution and then with water.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is carefully removed by distillation.
-
The resulting mixture of p-menthadienes is analyzed by Gas-Liquid Chromatography (GLC) to determine the product distribution.
Mandatory Visualization
Caption: Reaction pathway for this compound synthesis.
Caption: Experimental workflow for synthesis and optimization.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Degradation of p-Mentha-2,4-diene upon Air Exposure
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation of p-Mentha-2,4-diene when exposed to air.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a monoterpene with a cyclohexane ring and two double bonds in a conjugated system. Its stability is crucial in various applications, including pharmaceuticals and fragrance formulations, as its degradation can lead to the formation of impurities, loss of efficacy, and potential safety concerns.
Q2: What are the primary mechanisms of this compound degradation in the presence of air?
A2: The primary degradation mechanism for this compound upon air exposure is autoxidation. This is a free-radical chain reaction involving the abstraction of an allylic hydrogen atom, followed by the addition of molecular oxygen to form peroxy radicals. These radicals can then abstract hydrogen from other this compound molecules to form hydroperoxides and propagate the chain reaction.
Q3: What are the expected degradation products of this compound?
A3: While specific literature on this compound is limited, based on the chemistry of similar terpenes, the primary degradation products are expected to be various hydroperoxides. For instance, hydroperoxide derivatives such as (2R,4R)-p-Mentha-[1(7),8]-diene, 2-hydroperoxide have been identified in related p-menthadienes.[1][2][3] Further oxidation can lead to the formation of alcohols, ketones, and epoxides. A plausible major initial product is this compound-hydroperoxide.
Q4: How can I minimize the degradation of this compound during storage and handling?
A4: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept at low temperatures (2-8°C is often recommended for similar terpenes).[4] The use of antioxidants can also be considered, depending on the application.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Rapid degradation of this compound standard. | - Exposure to air and light.- Presence of metal ion contaminants (catalyze oxidation).- Inappropriate storage temperature. | - Store standards under an inert atmosphere in amber vials.- Use high-purity solvents and glassware.- Store at recommended low temperatures (e.g., 2-8°C). |
| Multiple unexpected peaks in chromatogram. | - Formation of various isomers of hydroperoxides and secondary oxidation products.- Thermal decomposition of hydroperoxides in the GC inlet. | - Use a lower injection port temperature for GC analysis.- Derivatize hydroperoxides to more stable compounds before analysis.- Employ HPLC with UV or MS detection for a less destructive analysis. |
| Inconsistent results between experimental runs. | - Variability in air exposure time or intensity.- Inconsistent light exposure.- Fluctuation in temperature. | - Standardize the experimental setup to ensure consistent exposure conditions.- Conduct experiments in a controlled light environment.- Use a temperature-controlled incubator or water bath. |
| Difficulty in identifying degradation products. | - Lack of commercially available standards for degradation products.- Co-elution of isomeric products. | - Utilize mass spectrometry (MS) to determine the molecular weights and fragmentation patterns of the unknown peaks.- Employ high-resolution MS for elemental composition determination.- Use NMR spectroscopy for structural elucidation of isolated degradation products. |
Experimental Protocols
Protocol for Studying the Air-Induced Degradation of this compound
This protocol provides a general framework for investigating the degradation of this compound upon exposure to air.
1. Materials and Reagents:
-
This compound (high purity)
-
High-purity solvent (e.g., hexane or acetonitrile)
-
Inert gas (e.g., nitrogen or argon)
-
Amber glass vials with Teflon-lined caps
-
Gas chromatograph with flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
-
HPLC with UV or MS detector
2. Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Dispense equal aliquots of the stock solution into several amber glass vials.
-
For the control sample, flush the vial with an inert gas, seal tightly, and store at low temperature in the dark.
-
For the experimental samples, leave the vials open to the air in a well-ventilated area, or actively bubble air through the solution at a controlled flow rate. Samples can be exposed to ambient light or a controlled light source to investigate photodegradation.
3. Time-Course Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from one of the experimental vials.
-
Immediately analyze the aliquot using a suitable analytical method (GC or HPLC) to quantify the remaining this compound and identify and quantify the degradation products.
4. Analytical Methodology (Example using GC-MS):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injection: Use a split or splitless injection, with an inlet temperature that is high enough to ensure volatilization but low enough to minimize thermal degradation of labile products (e.g., 200-220°C).
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to separate the volatile terpene from its less volatile, more polar degradation products.
-
Mass Spectrometer: Operate in full-scan mode to identify unknown peaks based on their mass spectra. Use selected ion monitoring (SIM) for improved sensitivity if target degradation products are known.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Identify degradation products by comparing their mass spectra with libraries (e.g., NIST) and by interpreting the fragmentation patterns.
-
If standards are available, create calibration curves to quantify the formation of specific degradation products over time.
Data Presentation
Table 1: Physical and Chemical Properties of this compound and a Potential Primary Degradation Product
| Property | This compound | p-Mentha-diene hydroperoxide (representative) |
| Molecular Formula | C10H16 | C10H16O2 |
| Molecular Weight ( g/mol ) | 136.23 | 168.23 |
| Appearance | Colorless liquid | - |
| Boiling Point (°C) | ~175-177 | - |
| XLogP3 | 3.2 | 2.3 |
Data for this compound from PubChem.[5] Data for a representative p-mentha-diene hydroperoxide isomer from PubChem.[3]
Visualizations
Caption: Proposed degradation pathway of this compound upon air exposure.
Caption: Experimental workflow for studying this compound degradation.
References
- 1. (2R,4R)-p-Mentha-[1(7),8]-diene, 2-hydroperoxide [webbook.nist.gov]
- 2. (2R,4R)-p-Mentha-[1(7),8]-diene, 2-hydroperoxide [webbook.nist.gov]
- 3. 2S,4R-p-Mentha-1(7),8-diene-2-hydroperoxide | C10H16O2 | CID 6431189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 22972-51-6,(+)-(1S,4R)-P-MENTHA-2,8-DIEN-1-OL | lookchem [lookchem.com]
- 5. This compound | C10H16 | CID 6428962 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting poor resolution of p-Mentha-2,4-diene isomers in GC
Troubleshooting Poor Resolution of p-Mentha-2,4-diene Isomers
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the gas chromatographic (GC) separation of this compound isomers. The following frequently asked questions (FAQs) and troubleshooting guides provide practical solutions to common resolution problems.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the resolution of this compound isomers in GC?
A1: The primary factors influencing the resolution of these closely related isomers are the choice of the GC column (stationary phase), the oven temperature program, and the carrier gas flow rate. Due to their similar boiling points and polarities, achieving baseline separation often requires optimization of these three parameters in concert.
Q2: Which type of GC column is most effective for separating this compound isomers?
A2: For separating chiral isomers (enantiomers) of this compound, a chiral stationary phase is essential. Cyclodextrin-based columns, such as those containing beta- or gamma-cyclodextrin derivatives, are highly effective for this purpose. For non-chiral (diastereomeric or positional) isomers, a polar stationary phase, such as one containing polyethylene glycol (e.g., Carbowax type) or a mid-polarity phase like a cyanopropyl-substituted polysiloxane, can provide good selectivity.
Q3: How does the oven temperature program impact the separation?
A3: The temperature program directly affects the retention time and peak width of the analytes. A slow temperature ramp rate generally leads to better resolution as it allows for more interactions between the analytes and the stationary phase. However, excessively slow ramps can lead to broad peaks and long analysis times. Conversely, a fast ramp can sharpen peaks but may cause co-elution of closely related isomers.
Q4: Can the carrier gas and its flow rate affect the resolution of these isomers?
A4: Yes, the choice of carrier gas (e.g., helium, hydrogen, nitrogen) and its linear velocity are crucial for column efficiency and, consequently, resolution. Each carrier gas has an optimal linear velocity at which it provides the best separation efficiency (lowest plate height). Operating the column at this optimal velocity is key to maximizing resolution.
Troubleshooting Guides
Problem: Poor or No Separation of Isomer Peaks
This is the most common issue when analyzing this compound isomers. The chromatogram shows broad, overlapping, or completely co-eluting peaks.
Initial Troubleshooting Workflow
Technical Support Center: Stereoselective Reactions of p-Mentha-2,4-diene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Mentha-2,4-diene reactions. The focus is on improving stereoselectivity in Diels-Alder cycloadditions, a common application for this diene.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the stereoselectivity of Diels-Alder reactions with this compound?
The primary factors that control the stereochemical outcome of Diels-Alder reactions involving this compound are:
-
Nature of the Dienophile: The electronic properties and steric bulk of the substituents on the dienophile play a crucial role. Electron-withdrawing groups on the dienophile generally increase the reaction rate.[1][2]
-
Reaction Temperature: Lower reaction temperatures often favor the formation of the kinetically controlled product, which is typically the endo isomer in Diels-Alder reactions.[3]
-
Solvent Polarity: The polarity of the solvent can influence the transition state of the reaction and, consequently, the ratio of endo to exo products.[4][5]
-
Lewis Acid Catalysis: The use of Lewis acids can significantly enhance both the rate and the stereoselectivity of the reaction by coordinating to the dienophile, thereby lowering its LUMO energy.[6][7][8]
-
Organocatalysis: Chiral organocatalysts can be employed to induce enantioselectivity in the Diels-Alder reaction, leading to the formation of specific enantiomers.[9][10][11]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the dienophile can effectively control the facial selectivity of the diene's approach, leading to high diastereoselectivity.
Q2: How can I determine the stereochemical outcome (e.g., endo/exo ratio, diastereomeric excess) of my reaction?
The most common and effective method for determining the stereochemical outcome is Nuclear Magnetic Resonance (NMR) spectroscopy .[12][13][14]
-
¹H NMR: The coupling constants and chemical shifts of the protons in the cycloadduct can provide information about their relative stereochemistry. For example, the coupling constants between bridgehead protons and protons on the newly formed stereocenters can often distinguish between endo and exo isomers.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY or ROESY can be used to identify protons that are close in space, providing definitive evidence for the stereochemical arrangement of the molecule.[13]
-
¹³C NMR: The chemical shifts of the carbon atoms can also differ between stereoisomers.[14]
For chiral, non-racemic products, chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) are standard techniques for determining enantiomeric excess (ee).
Q3: What is the "endo rule" in the context of this compound Diels-Alder reactions?
The "endo rule" predicts that the kinetically favored product in a Diels-Alder reaction is the one where the substituents of the dienophile are oriented towards the π-system of the newly formed double bond in the diene portion of the cycloadduct.[3] This is often attributed to favorable secondary orbital interactions between the developing π-system of the diene and the orbitals of the electron-withdrawing groups on the dienophile in the transition state.[3][15] While the exo product is often thermodynamically more stable due to reduced steric hindrance, the endo product is formed faster at lower temperatures.[3]
Troubleshooting Guides
Problem 1: Poor endo:exo Selectivity
Symptoms: Your NMR analysis shows a mixture of endo and exo products with a ratio close to 1:1, or a predominance of the undesired exo isomer.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| High Reaction Temperature | High temperatures can lead to the formation of the thermodynamically more stable exo product. Solution: Lower the reaction temperature. Reactions can be run at room temperature, 0 °C, or even as low as -78 °C.[3] |
| Inappropriate Solvent | The solvent can influence the transition state energies of the endo and exo pathways. Solution: Screen a range of solvents with varying polarities. For instance, polar solvents can sometimes favor the more polar endo transition state.[4] |
| No Catalyst Used | The uncatalyzed reaction may not have a strong preference for either transition state. Solution: Introduce a Lewis acid catalyst (e.g., AlCl₃, TiCl₄, SnCl₄) to enhance the formation of the endo product. Lewis acids can increase the preference for the endo transition state.[6][8][15] |
Problem 2: Low Diastereoselectivity/Enantioselectivity
Symptoms: You are obtaining a mixture of diastereomers or a racemic mixture of enantiomers when a stereocontrolled outcome is desired.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Achiral Reaction Conditions | Standard Diels-Alder conditions will not induce enantioselectivity. Solution: Employ a chiral catalyst. Chiral organocatalysts (e.g., based on imidazolidinones) or chiral Lewis acid complexes can create a chiral environment that favors the formation of one enantiomer over the other.[9][10] |
| Ineffective Chiral Auxiliary | The chosen chiral auxiliary may not be providing sufficient steric hindrance to direct the cycloaddition to one face of the dienophile. Solution: Experiment with different chiral auxiliaries that have varying steric bulk and electronic properties. |
| Suboptimal Catalyst Loading or Purity | Insufficient catalyst or the presence of impurities can lead to a significant background uncatalyzed reaction, which will be non-selective. Solution: Increase the catalyst loading (e.g., from 5 mol% to 10-20 mol%). Ensure the catalyst is pure and handled under appropriate inert conditions if it is sensitive to air or moisture. |
Experimental Protocols
Representative Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol is a general guideline for the reaction of this compound with a generic α,β-unsaturated carbonyl compound (dienophile) using a Lewis acid catalyst.
Materials:
-
This compound
-
Dienophile (e.g., methyl acrylate)
-
Lewis Acid (e.g., Aluminum chloride, AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringe, nitrogen inlet
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the dienophile (1.0 eq) and anhydrous DCM.
-
Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Slowly add the Lewis acid (e.g., 1.1 eq of AlCl₃) portion-wise, ensuring the temperature does not rise significantly. Stir for 15-30 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at the reaction temperature.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Analyze the product by NMR to determine the yield and stereoselectivity.
Visualizations
Caption: General workflow for a stereoselective Diels-Alder reaction.
Caption: A decision tree for troubleshooting poor stereoselectivity.
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Solvent effects on endo/exo- and regio-selectivities of Diels–Alder reactions of carbonyl-containing dienophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Effect of Novel Deep Eutectic Solvents on the Endo/Exo Ratio of Diels–Alder Reactions at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. summit.sfu.ca [summit.sfu.ca]
- 14. Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I) [article.sapub.org]
- 15. scribd.com [scribd.com]
mitigating side-product formation during p-Mentha-2,4-diene derivatization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with p-Mentha-2,4-diene and its derivatives. The information aims to help mitigate common side-product formation and optimize reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the derivatization of this compound in a question-and-answer format.
Issue 1: Low Yield in Diels-Alder Reactions and Formation of a Resinous/Polymeric Side Product
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Question: I am performing a Diels-Alder reaction with this compound and maleic anhydride, but I am getting a low yield of the desired adduct and a significant amount of a sticky, resinous material. What is causing this, and how can I fix it?
-
Answer: The formation of a resinous or polymeric substance in the Diels-Alder reaction of p-menthadienes like α-terpinene (a close isomer of this compound) with maleic anhydride has been reported.[1] This is likely due to side reactions such as polymerization of the diene or the product, especially at elevated temperatures.
Potential Causes and Solutions:
Potential Cause Recommended Solution High Reaction Temperature Lower the reaction temperature. Diels-Alder reactions have a negative entropy of activation, so higher temperatures can favor the reverse reaction and side reactions. Start with lower temperatures and gradually increase if the reaction rate is too slow. Presence of Acidic Impurities Ensure your this compound and solvent are free from acidic impurities, which can catalyze polymerization. Purification of the starting diene by distillation may be necessary. High Concentration of Reactants High concentrations can favor intermolecular reactions that lead to polymers. Try performing the reaction under more dilute conditions. Oxygen Exposure Dienes can be susceptible to oxidation and polymerization in the presence of air. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Experimental Protocol: Diels-Alder Reaction of α-Terpinene with Maleic Anhydride (as an analogue)
A general procedure involves heating a mixture of α-terpinene and maleic anhydride. To minimize side products, it is recommended to use an excess of the diene and to control the temperature carefully. For instance, heating a mixture of maleic anhydride and an excess of α-terpinene at around 150°C has been described.[1] To improve selectivity, it would be advisable to start at a lower temperature (e.g., 80-100°C) and monitor the reaction progress by TLC or GC.
Issue 2: Poor Regioselectivity in Electrophilic Additions (e.g., Hydrohalogenation)
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Question: I am trying to perform a hydrohalogenation of this compound and I'm getting a mixture of 1,2- and 1,4-addition products. How can I control the regioselectivity to favor one over the other?
-
Answer: The reaction of conjugated dienes with electrophiles like HBr can proceed via two different pathways, leading to 1,2- and 1,4-addition products. The product distribution is often dependent on the reaction temperature, a concept known as kinetic versus thermodynamic control.
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Kinetic Control (Low Temperature): At lower temperatures, the reaction is irreversible, and the major product is the one that is formed fastest (the kinetic product). This is typically the 1,2-addition product because it proceeds through a more stable carbocation intermediate.
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Thermodynamic Control (Higher Temperature): At higher temperatures, the reaction becomes reversible, and the product distribution reflects the thermodynamic stability of the products. The more stable product (the thermodynamic product) will predominate. For this compound, the 1,4-addition product is generally more stable due to the formation of a more substituted double bond.
Troubleshooting Table: Controlling Regioselectivity in Hydrohalogenation
Desired Product Reaction Conditions Rationale 1,2-Addition Product Low temperature (e.g., -78°C to 0°C) Favors the kinetic product, which is formed faster. 1,4-Addition Product Higher temperature (e.g., room temperature to 40°C) Allows the reaction to reach equilibrium, favoring the more stable thermodynamic product. -
Issue 3: Lack of Selectivity in Epoxidation Reactions
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Question: I am attempting to epoxidize this compound with a peroxy acid like m-CPBA, but I am getting a mixture of products. How can I selectively epoxidize one of the double bonds?
-
Answer: this compound has two double bonds with different substitution patterns. The reactivity of these double bonds towards epoxidation is different. In general, more electron-rich (i.e., more substituted) double bonds react faster with peroxy acids. For limonene, an isomer of this compound, epoxidation with m-CPBA occurs preferentially at the trisubstituted double bond.[2]
Strategies for Selective Epoxidation:
Strategy Description Control Stoichiometry Use one equivalent of the epoxidizing agent (e.g., m-CPBA) to favor mono-epoxidation at the more reactive double bond. Choice of Reagent Some epoxidation reagents offer higher selectivity. For instance, Jacobsen's catalyst can be used for asymmetric epoxidation. Temperature Control Running the reaction at a low temperature can enhance the selectivity for the more reactive double bond. Experimental Protocol: Selective Epoxidation of Limonene (as an analogue)
A typical procedure involves dissolving limonene in a chlorinated solvent like dichloromethane (DCM) and cooling the solution in an ice bath. A solution of m-CPBA in DCM is then added dropwise. The reaction is monitored by TLC, and once the starting material is consumed (or a desired level of conversion is reached), the reaction is quenched and worked up.
Frequently Asked Questions (FAQs)
-
Q1: What are the most common side products in the derivatization of this compound?
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A1: Common side products include regioisomers (e.g., 1,2- vs. 1,4-addition products in electrophilic additions), stereoisomers (e.g., endo/exo adducts in Diels-Alder reactions), and polymers. Isomerization of the starting material to other p-menthadienes, like α-terpinene, can also occur, especially under acidic or high-temperature conditions.[2]
-
-
Q2: How can I purify the derivatives of this compound?
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A2: Purification strategies depend on the properties of the derivative. Common techniques include:
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Crystallization: If the desired product is a solid, crystallization is an effective method for purification. For example, some amine adducts of p-menthadiene derivatives can be purified by recrystallization of their HCl salts.[3]
-
Column Chromatography: This is a versatile technique for separating isomers and removing impurities.
-
Distillation: If the product is a liquid with a significantly different boiling point from the impurities, distillation under reduced pressure can be used.
-
-
-
Q3: How does the stereochemistry of the diene affect the outcome of a Diels-Alder reaction?
-
A3: The Diels-Alder reaction is stereospecific. The stereochemistry of the diene is retained in the product. For cyclic dienes, the reaction often favors the formation of the endo product due to secondary orbital interactions, but the exo product can also be formed. The ratio of endo to exo products can sometimes be influenced by the reaction conditions.
-
Visualizing Reaction Pathways and Workflows
Caption: Diels-Alder reaction of this compound and potential side-product formation.
Caption: Kinetic vs. thermodynamic control in the hydrohalogenation of this compound.
Caption: A general workflow for optimizing the derivatization of this compound.
References
Technical Support Center: Method Development for Resolving Co-eluting Peaks with p-Mentha-2,4-diene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting peaks, specifically involving the monoterpene p-Mentha-2,4-diene, in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis.
Troubleshooting Guide: Resolving Co-eluting Peaks
Co-elution, where two or more compounds elute from the chromatographic column at the same time, is a common challenge that can compromise the accuracy of identification and quantification. This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks when analyzing this compound.
Initial Assessment: Is it Co-elution?
Before modifying your method, it's crucial to confirm that you are indeed observing co-elution.
-
Peak Shape Analysis: Look for asymmetrical peaks, such as those with a shoulder or tailing. While tailing can indicate other issues like active sites in the system, a distinct shoulder is a strong indicator of a co-eluting compound.
-
Mass Spectrometry Data: If using a mass spectrometer, examine the mass spectra across the peak. A pure peak will have a consistent mass spectrum from the upslope to the downslope. Variations in the mass spectrum across the peak suggest the presence of multiple components.
dot
Caption: Initial assessment workflow for identifying potential co-elution.
Frequently Asked Questions (FAQs)
Method Development & Optimization
Q1: My peak for this compound is showing a significant shoulder. What are the most likely co-eluting compounds?
A1: Based on the analysis of essential oils where this compound is present, the most common co-eluting compounds are other monoterpene isomers with similar boiling points and polarities. These often include:
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Limonene: A very common monoterpene found in many of the same natural sources as this compound.
-
γ-Terpinene: Another structural isomer of this compound that frequently co-elutes.
-
Terpinolene: Known to be challenging to separate from other p-menthadiene isomers.
-
p-Cymene: An aromatic monoterpene that can have a similar retention time depending on the column and conditions.
Q2: What is the first step I should take to improve the separation of this compound from its co-eluting peaks?
A2: The most impactful initial step is to optimize the oven temperature program. A slower temperature ramp rate will increase the time analytes spend interacting with the stationary phase, which can significantly improve the resolution of closely eluting isomers.
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Technical Support Center: Stabilization of p-Mentha-2,4-diene for Use in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Mentha-2,4-diene. The information provided addresses common challenges related to the stability of this volatile monoterpene in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stabilization important for biological assays?
A1: this compound is a monoterpene found in various plants. Like many terpenes, it is volatile and susceptible to degradation through oxidation, especially given its conjugated diene structure. Stabilization is crucial for biological assays to ensure that the concentration of the active compound remains consistent throughout the experiment, leading to accurate and reproducible results. Without proper stabilization, the compound can evaporate from the culture medium or degrade, leading to an underestimation of its biological activity.
Q2: What are the main challenges when working with this compound in cell culture?
A2: The primary challenges include:
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Volatility: this compound can evaporate from the cell culture medium, especially during incubation at 37°C. This leads to a decrease in the effective concentration of the compound.
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Poor Aqueous Solubility: Being a lipophilic compound, this compound has low solubility in aqueous cell culture media, which can lead to precipitation and inaccurate dosing.
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Degradation: The conjugated diene system in this compound makes it prone to oxidation, which can be accelerated by components in the culture medium and exposure to light and air.
Q3: What are the recommended methods for stabilizing this compound?
A3: The two primary recommended methods for stabilizing volatile and lipophilic compounds like this compound are:
-
Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, increasing their solubility and stability.[1][2]
-
Liposomal Formulation: Liposomes are lipid vesicles that can encapsulate both hydrophobic and hydrophilic compounds, protecting them from degradation and controlling their release.
Q4: How can I assess the stability of my this compound formulation?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), is recommended. This involves developing a method that can separate the parent compound from its potential degradation products. Forced degradation studies (exposing the compound to stress conditions like acid, base, oxidation, and light) are essential for developing and validating such a method.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity.
| Possible Cause | Troubleshooting Step |
| Loss of compound due to volatility. | 1. Use a stabilized formulation (cyclodextrin complex or liposomes). 2. Minimize headspace in culture vessels. 3. Use plate seals for multi-well plates. 4. Refresh the media with freshly prepared compound at appropriate intervals if not using a stabilized formulation. |
| Degradation of the compound in the medium. | 1. Prepare fresh stock solutions for each experiment. 2. Protect stock solutions and treated cultures from light. 3. Consider using a stabilized formulation to protect the compound from oxidative degradation. |
| Poor solubility and precipitation. | 1. Visually inspect the culture medium for any signs of precipitation after adding the compound. 2. Use a solubilizing agent, such as DMSO, at a final concentration that is non-toxic to the cells (typically <0.5%). 3. Utilize cyclodextrin or liposomal formulations to enhance solubility. |
Issue 2: High variability between replicate wells or experiments.
| Possible Cause | Troubleshooting Step |
| Uneven evaporation across a multi-well plate. | 1. Ensure a humidified environment in the incubator. 2. Use adhesive plate seals designed for cell culture. 3. Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill them with sterile media or PBS. |
| Inaccurate pipetting of a volatile stock solution. | 1. Keep stock solutions on ice during preparation of dilutions. 2. Use reverse pipetting techniques for viscous or volatile liquids. 3. Prepare a larger volume of the final dilution to minimize pipetting errors. |
| Cross-contamination of wells by volatile compounds. | In microplate assays, volatile substances can exert toxic effects in neighboring cultures.[1] It is advisable not to disregard the distribution of samples on the plate. |
Data Presentation
Table 1: Representative Stability of a Monoterpene (Terpinolene, an isomer of this compound) in an in vitro System.
Data is representative and based on the observed extensive degradation of a-terpinolene by rumen bacteria, indicating the inherent instability of p-menthadiene structures in biological media.[3]
| Time (hours) | Unstabilized Terpinolene (% Remaining) |
| 0 | 100% |
| 4 | Not Quantifiable |
| 8 | Not Quantifiable |
| 24 | Not Quantifiable |
Table 2: Representative Encapsulation Efficiency of a Monoterpene (Limonene) in Different Stabilization Systems.
| Stabilization Method | Carrier | Encapsulation Efficiency (%) | Reference |
| Cyclodextrin Encapsulation | β-Cyclodextrin | ~66% | [4] |
| Liposomal Formulation | Phosphatidylcholine/Cholesterol | >90% | [5] |
| Drug-in-Cyclodextrin-in-Liposome | HP-β-CD and Liposome | High (qualitative) | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex (Kneading Method)
Objective: To prepare a water-soluble inclusion complex of this compound with β-cyclodextrin to enhance its stability and solubility.
Materials:
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This compound
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β-Cyclodextrin (β-CD)
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Ethanol
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Distilled water
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Mortar and pestle
-
Vacuum oven or desiccator
Procedure:
-
Determine the desired molar ratio of this compound to β-CD (a 1:1 molar ratio is a common starting point).
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Weigh the appropriate amount of β-CD and place it in a mortar.
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Add a small amount of a water:ethanol (1:1 v/v) solution to the β-CD to form a paste.
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Weigh the corresponding amount of this compound and slowly add it to the β-CD paste while continuously kneading with the pestle.
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Continue kneading for at least 60 minutes. The mixture should become a uniform, sticky paste.
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Scrape the paste from the mortar and spread it as a thin layer on a glass tray.
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Dry the product in a vacuum oven at 40°C until a constant weight is achieved, or alternatively, dry in a desiccator under vacuum.
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Grind the dried complex into a fine powder and store it in a tightly sealed, light-protected container at 4°C.
Protocol 2: Preparation of this compound Loaded Liposomes (Thin-Film Hydration Method)
Objective: To encapsulate this compound within liposomes to improve its stability and facilitate its delivery in aqueous media.
Materials:
-
This compound
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Soybean Phosphatidylcholine (or other suitable phospholipid)
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Cholesterol
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Chloroform
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Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
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Dissolve the desired amounts of soybean phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask.
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Add this compound to the lipid solution. The amount will depend on the desired drug-to-lipid ratio.
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Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40°C). A thin, uniform lipid film should form on the inner wall of the flask.
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Continue to evaporate for at least 1 hour after the film appears dry to remove any residual solvent.
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Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) and rotating the flask gently. Glass beads can be added to aid hydration.
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The resulting suspension of multilamellar vesicles (MLVs) can be sonicated in a bath sonicator for 30-60 minutes or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce small unilamellar vesicles (SUVs) with a more uniform size distribution.
-
The liposomal suspension should be stored at 4°C and protected from light.
Protocol 3: Stability-Indicating HPLC-UV Method for this compound
Objective: To develop and validate an HPLC-UV method to quantify this compound and separate it from its degradation products.
Instrumentation and Conditions (Representative):
-
HPLC System: Agilent 1260 Infinity or similar, with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized for best separation.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: ~265 nm (based on the conjugated diene chromophore; should be confirmed by UV scan).
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL). Create a series of dilutions for a calibration curve (e.g., 1-100 µg/mL).
-
Forced Degradation Study:
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Acid/Base Hydrolysis: Treat a solution of this compound with 0.1 M HCl and 0.1 M NaOH at 60°C for several hours. Neutralize before injection.
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Oxidative Degradation: Treat a solution with 3% H₂O₂ at room temperature.
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Thermal Degradation: Heat a solid sample or a solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose a solution to UV light.
-
-
Method Validation:
-
Inject the standards to establish linearity, limit of detection (LOD), and limit of quantification (LOQ).
-
Inject the stressed samples. The method is stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
-
Assess method specificity, accuracy, and precision according to ICH guidelines.
-
-
Sample Analysis: To determine the stability in a biological assay, collect aliquots from the culture medium at different time points, extract with a suitable solvent (e.g., hexane or ethyl acetate), evaporate the solvent, reconstitute in the mobile phase, and inject into the HPLC system.
Mandatory Visualizations
Caption: Workflow for stabilization and use of this compound.
Caption: Hypothesized anti-inflammatory signaling pathway modulation.
References
- 1. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 2. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 3. researchgate.net [researchgate.net]
- 4. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methodological advances in liposomal encapsulation efficiency determination: systematic review and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting volatile terpene and non-terpene biotransformation products in plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing extraction efficiency of p-Mentha-2,4-diene from plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of p-Mentha-2,4-diene from plant materials.
Frequently Asked Questions (FAQs)
Q1: Which extraction methods are most suitable for a volatile terpene like this compound?
A1: For volatile compounds like this compound, several methods are effective, each with distinct advantages.
-
Hydrodistillation (Steam Distillation): A traditional and widely used method for extracting aromatic compounds. It is effective for volatile terpenes but may not be suitable for heavier, less volatile ones.[1] The use of steam helps to carry the essential oils through the apparatus, which are then condensed and separated.[2]
-
Solvent Extraction: This method involves soaking the plant material in a solvent like ethanol, hexane, or pentane.[1][3] Hydrocarbon extraction (e.g., using butane or propane) is highly efficient for terpenes and can be performed at low temperatures to preserve volatile compounds.[4] Ethanol is also effective but separating it from terpenes can be challenging due to similar boiling points.[3]
-
Supercritical CO2 (SC-CO2) Extraction: This is an advanced method that uses CO2 in a supercritical state, where it has properties of both a liquid and a gas.[5] It is highly tunable, allowing for selective extraction, and leaves no residual solvent, which is ideal for high-purity applications in the food and medical industries.[5][6] Monoterpenes, like this compound, have shown high solubility at relatively low pressures and temperatures (e.g., 70 bar and 50°C).[6]
-
Microwave-Assisted Extraction (MAE): A modern technique that uses microwave energy to heat the solvent and plant material, leading to faster extraction times and reduced solvent consumption.[7][8] It is considered a "green" and efficient approach.[9]
-
Ultrasound-Assisted Extraction (UAE): This method utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[10] It leads to higher yields in shorter times and is considered an efficient, advanced technique.[10][11]
Q2: How does the condition of the plant material affect extraction yield?
A2: The physical state of the plant material is a critical factor. The residual water content significantly influences the yield of essential oils and the concentration of their major constituents.[12][13] For the related compound p-menthadienol, a low residual water content (achieved by drying the plant material) was shown to increase the essential oil yield from 0.40% to as high as 2.11%.[12][13] The particle size, or the state of division of the material, also plays a role in extraction efficiency.[12]
Q3: What is the best solvent for extracting this compound?
A3: The choice of solvent depends on the desired purity and application of the final extract. Non-polar solvents like hexane and pentane are excellent for extracting non-polar terpenes.[4] Ethanol is a versatile and relatively safe solvent that can extract a wide range of terpenes and cannabinoids.[1][4] However, for producing high-purity concentrates intended for medical or food applications, supercritical CO2 is often preferred because it is non-toxic and evaporates completely, leaving no residue.[5][14]
Q4: Can this compound degrade during extraction? How can I prevent this?
A4: Yes, terpenes are often thermally labile and can degrade at high temperatures.[6] To prevent degradation, it is crucial to use methods that operate at lower temperatures. Low-temperature ethanol extraction can help preserve heat-sensitive terpenes.[4] Subcritical CO2 extraction, a variation of SC-CO2, operates at lower temperatures and pressures and is particularly effective at preserving fragile plant compounds.[15][16]
Troubleshooting Guide
Problem 1: Low Extraction Yield
| Potential Cause | Troubleshooting Step |
| Improper Plant Material Preparation | Ensure the plant material is properly dried. A study on related compounds found that reducing residual water content from 62% to 4% significantly increased yield.[12] Also, consider optimizing the particle size by grinding the material to increase surface area. |
| Incorrect Solvent-to-Solid Ratio | Test different solvent-to-plant material ratios to find the most efficient balance between yield and solvent usage.[4] For MAE of Mentha species, a ratio of 1g of dry leaves to 12mL of water was found to be optimal.[9] |
| Suboptimal Extraction Parameters | Systematically adjust parameters like temperature, pressure, and extraction time. For SC-CO2, monoterpenes are highly soluble at ~70 bar and 50°C.[6] For distillation, increasing the duration can impact the yield and composition.[12][17] |
| Inefficient Extraction Method | If using a traditional method like hydrodistillation, consider switching to a more advanced technique like UAE or MAE, which are known for higher efficiency and yields.[7][10][11] |
Problem 2: Low Purity of this compound in the Extract
| Potential Cause | Troubleshooting Step |
| Non-Selective Solvent | Using a broad-spectrum solvent like ethanol can co-extract undesirable compounds such as chlorophylls and waxes.[3] Consider using a more selective non-polar solvent (e.g., hexane) or switching to supercritical CO2.[4][6] |
| Suboptimal SC-CO2 Parameters | The selectivity of SC-CO2 is highly dependent on temperature and pressure.[14] By carefully tuning these parameters, you can target specific compounds like monoterpenes while leaving others (e.g., cannabinoids, lipids) behind.[6] |
| Lack of Post-Extraction Purification | Implement a purification step after the initial extraction. Techniques like molecular distillation can be used to separate volatile components at lower temperatures, achieving a higher degree of separation and purity.[18] |
Data on Extraction Parameters and Yields
The following tables summarize quantitative data from studies on Mentha species and related terpenes. These parameters can serve as a starting point for optimizing this compound extraction.
Table 1: Comparison of Extraction Methods for Mentha Species
| Extraction Method | Solvent | Pressure | Temperature | Key Findings | Reference |
| Supercritical Fluid Extraction (SFE) | CO2 | 100 bar | 40°C | Investigated as an alternative to traditional methods. | [19][20] |
| Microwave-Assisted Extraction (MAE) | Water | N/A | 100°C | Optimized conditions for multifunctional extracts. | [9] |
| Steam Distillation | Water | Atmospheric | ~100°C | Yield and composition are highly dependent on distillation time. | [17] |
| Soxhlet Extraction | Methylene Chloride | N/A | Boiling Point | Compared with SFE and steam distillation for extraction yield. | [19][20] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Ethyl Acetate, Hexane | N/A | Ambient | High yields and short extraction times (e.g., 1.5 hours). | [11] |
Table 2: Influence of Hydrodistillation Parameters on Yield (Elyonurus hensii)
| Extraction Duration | Residual Water Content | State of Material | Essential Oil Yield (%) | p-mentha-2,8-dien-1-ol Content (%) |
| 1.5 hours | Low (~4%) | Ground | 1.59 | 23.24 |
| 3 hours | Low (~4%) | Ground | 2.00 | 21.89 |
| 1.5 hours | High (~62%) | Ground | 0.99 | 15.87 |
| 3 hours | High (~62%) | Ground | 0.83 | 20.39 |
| 1.5 hours | Low (~4%) | Whole | 2.10 | 22.51 |
| 1.5 hours | High (~62%) | Whole | 0.40 | 16.87 |
| (Data adapted from a study on p-menthadienol isomers, closely related to this compound)[12][13][21] |
Visualizations and Workflows
General Extraction Workflow
This diagram illustrates the typical workflow for extracting, identifying, and quantifying this compound from plant material.
References
- 1. Terpene Extraction - Floraplex Terpenes [buyterpenesonline.com]
- 2. preprints.org [preprints.org]
- 3. abstraxtech.com [abstraxtech.com]
- 4. rootsciences.com [rootsciences.com]
- 5. CO2 extraction Terpene Extraction Methods: CO2 Extraction [medicalterpenes.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of Microwave-Assisted Extraction Process Applied on Recovery of Peppermint Polyphenols: Experiments and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of a Green Microwave-Assisted Extraction Method to Obtain Multifunctional Extracts of Mentha sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Optimization of ultrasound-assisted extraction conditions for active components and anti-alzheimer activities from mentha cordifolia [ideas.repec.org]
- 12. Optimization of the extraction of the p‐menthadienol isomers and aristolone contained in the essential oil from Elyonurus hensii using a 23 full factorial design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. alliancechemical.com [alliancechemical.com]
- 15. Terpene Retention with CO₂ Extraction: Why It Matters [essentiapura.com]
- 16. How to Extract Terpenes: Preserving Nature's Aromas [sortingrobotics.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. (PDF) Comparison of mentha extracts obtained by different extraction methods (2006) | Slavica Milic | 6 Citations [scispace.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Matrix Effects in LC-MS Analysis of p-Mentha-2,4-diene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of p-Mentha-2,4-diene.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[2][3] For instance, components in a complex biological matrix could suppress the this compound signal, leading to an underestimation of its concentration.
Q2: How can I determine if my this compound analysis is experiencing matrix effects?
A2: Two primary methods are used to assess matrix effects: the post-column infusion method and the post-extraction spike method.[4][5]
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Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4][6] A constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any deviation from the stable baseline signal of the analyte indicates the presence of matrix effects at that retention time.[4][7]
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Post-Extraction Spike: This quantitative method compares the response of this compound in a pure solvent to its response when spiked into a blank matrix sample that has already undergone the extraction procedure.[4][5] The percentage matrix effect can be calculated to quantify the extent of ion suppression or enhancement.
Q3: What are the common strategies to minimize or compensate for matrix effects?
A3: Several strategies can be employed, ranging from simple adjustments to more complex methodological changes:
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Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of interfering matrix components.[4][5] However, this is only feasible if the concentration of this compound remains above the method's limit of quantification.[4]
-
Optimize Sample Preparation: More effective sample cleanup can significantly reduce matrix effects by removing interfering compounds before LC-MS analysis.[5][8][9] Techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation.[8][9]
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Chromatographic Separation: Modifying the chromatographic conditions (e.g., gradient, column chemistry, flow rate) can help separate this compound from co-eluting matrix components.[8]
-
Internal Standards: The use of a stable isotope-labeled (SIL) internal standard for this compound is a highly effective way to compensate for matrix effects.[8] The SIL internal standard co-elutes with the analyte and experiences similar ionization effects, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.[8]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help to compensate for matrix effects.[8]
Troubleshooting Guides
Guide 1: Investigating and Quantifying Matrix Effects
This guide outlines the experimental protocols to determine if you are experiencing matrix effects in your this compound analysis.
Methodology 1: Post-Column Infusion for Qualitative Assessment
-
System Setup:
-
Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal.
-
Infuse this standard solution post-column into the MS ion source using a syringe pump and a T-fitting.
-
Equilibrate the LC-MS system until a stable baseline signal for this compound is observed.
-
-
Analysis:
-
Inject a blank matrix extract (that does not contain this compound) onto the LC column.
-
Monitor the signal of the infused this compound throughout the chromatographic run.
-
-
Interpretation:
-
A dip in the baseline indicates ion suppression at that retention time.
-
A rise in the baseline indicates ion enhancement.
-
Methodology 2: Post-Extraction Spike for Quantitative Assessment
-
Sample Preparation:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known concentration of this compound into the initial mobile phase or a pure solvent.
-
Set B (Post-Extraction Spike): Take a blank matrix sample through your entire extraction procedure. In the final step, spike the same known concentration of this compound into the extracted matrix.
-
-
-
Analysis:
-
Analyze both sets of samples by LC-MS.
-
Measure the peak area of this compound in both sets.
-
-
Calculation:
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Illustrative Data for Matrix Effect Calculation:
| Sample Set | Description | Mean Peak Area of this compound (n=3) | Matrix Effect (%) |
| A | This compound in neat solvent | 1,500,000 | - |
| B | This compound spiked in extracted blank plasma | 975,000 | 65% (Ion Suppression) |
| C | This compound spiked in extracted blank urine | 1,800,000 | 120% (Ion Enhancement) |
Guide 2: Strategies for Mitigating Matrix Effects
This guide provides detailed approaches to reduce or eliminate the impact of matrix effects on your this compound quantification.
Methodology 1: Enhanced Sample Preparation
-
Solid-Phase Extraction (SPE):
-
Select an SPE cartridge with a sorbent that has a high affinity for this compound and a low affinity for the interfering matrix components.
-
Condition the cartridge with an appropriate solvent.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a solvent that removes weakly bound matrix components while retaining this compound.
-
Elute this compound with a strong solvent.
-
-
Liquid-Liquid Extraction (LLE):
-
Choose two immiscible solvents, one in which this compound is highly soluble and the other in which the matrix components are more soluble.
-
Mix the sample with the extraction solvent.
-
Vortex and centrifuge to separate the two phases.
-
Collect the solvent layer containing this compound.
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
Methodology 2: Use of Stable Isotope-Labeled Internal Standard (SIL-IS)
-
Selection: Synthesize or procure a stable isotope-labeled version of this compound (e.g., deuterated this compound).
-
Procedure:
-
Add a known concentration of the SIL-IS to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.
-
-
Quantification:
-
Quantify this compound based on the peak area ratio of the analyte to the SIL-IS. This ratio should remain constant even if both signals are suppressed or enhanced by the matrix.
-
Visualizations
Caption: Troubleshooting workflow for matrix effects in LC-MS analysis.
Caption: The cause and effect logic of matrix effects in LC-MS.
References
- 1. nebiolab.com [nebiolab.com]
- 2. tandfonline.com [tandfonline.com]
- 3. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. longdom.org [longdom.org]
- 9. chromatographyonline.com [chromatographyonline.com]
scale-up considerations for p-Mentha-2,4-diene production
Welcome to the technical support center for the production of p-Mentha-2,4-diene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this valuable monoterpene. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions to problems that may arise during the synthesis, purification, and analysis of this compound.
Q1: What are the most common starting materials for the synthesis of this compound?
The most common and readily available starting materials for the synthesis of this compound are other monoterpenes, primarily (+)-limonene, which is abundant in citrus fruit peels, and α-pinene, a major constituent of turpentine.[1][2][3] These precursors undergo isomerization reactions to yield a mixture of p-menthadienes, including this compound.
Q2: My isomerization of limonene or α-pinene yields a complex mixture of isomers. How can I increase the selectivity for this compound?
Achieving high selectivity for this compound is a significant challenge as acid-catalyzed isomerization often leads to a thermodynamic equilibrium mixture of several p-menthadiene isomers, including α-terpinene, γ-terpinene, and terpinolene.[3][4]
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Catalyst Selection: The choice of catalyst is crucial. While mineral acids can be used, solid acid catalysts such as zeolites, modified clays, and silica-supported zinc oxide can offer better selectivity.[2][3] The acidity and pore structure of the catalyst influence the product distribution.
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Reaction Temperature: Temperature plays a critical role. Lower temperatures may favor kinetic products, while higher temperatures tend to yield the thermodynamically most stable isomers. Careful temperature control is essential to maximize the yield of the desired isomer.
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Contact Time: In continuous flow systems, the residence time of the reactants on the catalyst bed affects the product distribution. Shorter contact times might favor the formation of initial isomerization products.
Q3: I am observing significant byproduct formation, such as p-cymene and polymers. How can I minimize these?
The formation of p-cymene and polymeric materials are common side reactions during p-menthadiene synthesis, particularly at elevated temperatures.[5]
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Dehydrogenation to p-Cymene: p-Cymene is formed by the dehydrogenation of p-menthadienes.[1][4] This is often promoted by certain catalysts (e.g., those with metallic sites) and higher temperatures. Using a catalyst with low dehydrogenation activity and maintaining a moderate reaction temperature can minimize p-cymene formation.
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Polymerization: Acidic conditions and high temperatures can lead to the polymerization of the dienes.[5] Using a milder acid catalyst, lower temperatures, and shorter reaction times can help reduce polymer formation. The use of a buffer, such as an alkali metal salt of a weak acid, has been shown to reduce polymerization in some isomerization reactions.[5]
Q4: What is the best method for purifying this compound from its isomers on a larger scale?
Separating closely related isomers like p-menthadienes is challenging due to their similar physical properties.
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Fractional Distillation: Fractional distillation is a potential method for separating isomers with different boiling points. However, the boiling points of p-menthadiene isomers are very close, which can make this separation difficult and require highly efficient distillation columns.
-
Preparative Chromatography: For higher purity, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed, although these methods are typically less scalable and more costly than distillation.
Q5: How can I accurately identify and quantify this compound in my reaction mixture?
Gas chromatography (GC) is the primary analytical technique for separating and quantifying volatile compounds like terpenes.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is the gold standard for identifying the different isomers based on their mass spectra.
-
GC-FID (Gas Chromatography with Flame Ionization Detection): This method is excellent for quantifying the relative amounts of each isomer in a mixture, provided that reference standards are available for calibration.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the isolated this compound.
Experimental Protocols
General Protocol for Acid-Catalyzed Isomerization of Limonene
This protocol describes a general procedure for the isomerization of limonene to a mixture of p-menthadienes. Optimization of catalyst, temperature, and reaction time will be necessary to maximize the yield of this compound.
Materials:
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(+)-Limonene
-
Solid acid catalyst (e.g., Amberlyst-15, Montmorillonite K-10, or a custom-synthesized zeolite)
-
Inert solvent (e.g., toluene or heptane)
-
Nitrogen or Argon gas
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Round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet
-
Heating mantle with temperature controller
Procedure:
-
To a round-bottom flask, add the solid acid catalyst (typically 5-10% by weight of the limonene).
-
Add the inert solvent and then the (+)-limonene.
-
Begin stirring and purge the flask with nitrogen for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) under a nitrogen atmosphere.
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Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC.
-
Once the desired conversion is reached, cool the reaction mixture to room temperature.
-
Filter off the catalyst.
-
The resulting solution contains a mixture of p-menthadienes and can be further purified.
Data Presentation
Table 1: Physical Properties of Common p-Menthadiene Isomers
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | 5-methyl-2-(1-methylethyl)cyclohexa-1,3-diene | C₁₀H₁₆ | 136.23 | ~175-177 |
| α-Terpinene | 1-methyl-4-(1-methylethyl)cyclohexa-1,3-diene | C₁₀H₁₆ | 136.23 | 173-175 |
| γ-Terpinene | 1-methyl-4-(1-methylethyl)cyclohexa-1,4-diene | C₁₀H₁₆ | 136.23 | 183 |
| Terpinolene | 1-methyl-4-(1-methylethylidene)cyclohex-1-ene | C₁₀H₁₆ | 136.23 | 184-185 |
| (+)-Limonene | (4R)-1-methyl-4-(1-methylethenyl)cyclohex-1-ene | C₁₀H₁₆ | 136.23 | 176 |
Note: Boiling points can vary slightly with pressure.
Visualizations
Experimental Workflow for this compound Production
Caption: A simplified workflow for the production and analysis of this compound.
Logical Relationship of Isomerization and Side Reactions
Caption: Reaction pathways in the synthesis of this compound from limonene.
References
addressing reproducibility issues in p-Mentha-2,4-diene experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility issues in experiments involving p-Mentha-2,4-diene. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a monoterpene, a class of organic compounds naturally produced by plants. It belongs to the p-menthadiene family of isomers, which are structural variants with the same molecular formula (C10H16). It serves as a valuable biorenewable feedstock and a key intermediate in the synthesis of various fine chemicals, pharmaceuticals, and polymers. Its conjugated diene system makes it particularly useful in Diels-Alder reactions.
Q2: What are the common starting materials for the synthesis of this compound?
A2: Common starting materials include other more abundant monoterpenes such as limonene, α-pinene, and β-pinene.[1] These are typically sourced from crude sulfate turpentine (a byproduct of the paper industry) or citrus oils.[2] The synthesis involves the isomerization of these precursors, often using acid catalysts.[1]
Q3: What are the main challenges and sources of irreproducibility in experiments with this compound?
A3: The primary challenges stem from:
-
Isomerization: this compound can easily isomerize into other p-menthadiene isomers (e.g., α-terpinene, γ-terpinene, terpinolene) under various conditions, particularly in the presence of acids or upon heating.[1][3] This leads to a mixture of products that can be difficult to separate.
-
Dehydrogenation: At elevated temperatures and in the presence of certain catalysts, p-menthadienes can undergo dehydrogenation to form p-cymene, an aromatic compound.[4]
-
Oxidation and Polymerization: As a conjugated diene, this compound is susceptible to oxidation upon exposure to air and can undergo polymerization, especially in the presence of light or heat.[5][6]
-
Purity of Starting Materials: The purity of the initial terpene precursors can significantly impact the product distribution and the formation of side products.
Q4: How can I accurately identify and quantify this compound and its isomers in my reaction mixture?
A4: Gas chromatography-mass spectrometry (GC-MS) is the most effective technique for separating and identifying p-menthadiene isomers.[7] The retention times and fragmentation patterns in the mass spectra are unique for each isomer, allowing for their individual identification and quantification. High-resolution capillary columns are recommended for optimal separation.[8]
Troubleshooting Guide
Problem 1: Low yield of this compound and a complex mixture of isomers.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Reaction Temperature | The reaction temperature significantly influences the isomer distribution. Lower temperatures may favor the kinetic product, while higher temperatures can lead to a thermodynamic mixture of isomers and dehydrogenation to p-cymene. Optimize the temperature based on the specific catalyst and starting material. A temperature range of 70-100°C is often a starting point for acid-catalyzed isomerization.[2] |
| Incorrect Catalyst or Catalyst Concentration | The choice of catalyst (e.g., acid strength, solid vs. liquid) and its concentration are critical. Strong acids can promote polymerization and dehydrogenation. Consider using milder acid catalysts or solid acid catalysts for better selectivity. The catalyst-to-substrate ratio should be carefully optimized. |
| Prolonged Reaction Time | Longer reaction times can lead to the formation of more stable isomers and the dehydrogenation product, p-cymene. Monitor the reaction progress using GC-MS and stop the reaction once the optimal yield of this compound is reached. |
| Presence of Oxygen | Oxygen can lead to oxidation and polymerization of the diene. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize these side reactions. |
Problem 2: Significant formation of p-cymene as a byproduct.
Possible Causes and Solutions:
| Cause | Recommended Action |
| High Reaction Temperature | Dehydrogenation to p-cymene is favored at higher temperatures. Reduce the reaction temperature to minimize the rate of this side reaction.[4] |
| Presence of a Dehydrogenation Catalyst | Some catalysts, particularly certain metal-supported catalysts, can promote dehydrogenation. If p-cymene formation is a major issue, consider using a catalyst that is less active for dehydrogenation.[4] |
| Extended Reaction Time | As the reaction progresses, the accumulation of dehydrogenation products can increase. Optimize the reaction time to maximize the yield of the desired diene before significant aromatization occurs. |
Problem 3: Product degradation or isomerization during workup and purification.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Acidic or Basic Conditions During Workup | Residual acid or base from the reaction can continue to catalyze isomerization during the workup. Neutralize the reaction mixture carefully before proceeding with extraction and purification. |
| High Temperatures During Distillation | Fractional distillation at atmospheric pressure may require high temperatures that can cause isomerization or polymerization. Use vacuum distillation to lower the boiling point of the p-menthadienes and minimize thermal degradation. |
| Exposure to Air and Light | Conjugated dienes are sensitive to air and light, which can induce oxidation and polymerization.[5] Perform workup and purification steps with minimal exposure to air and light. Store purified fractions under an inert atmosphere and in amber vials. |
Experimental Protocols
Synthesis of a p-Menthadiene Mixture via Isomerization of Limonene
This protocol describes a general method for the acid-catalyzed isomerization of limonene, which yields a mixture of p-menthadienes, including this compound. The exact isomer distribution will depend on the specific reaction conditions.
Materials:
-
(+)-Limonene
-
Solid acid catalyst (e.g., Amberlyst-15, Montmorillonite K-10)
-
Anhydrous toluene (solvent)
-
Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet.
-
Add the solid acid catalyst to the flask. The amount should be optimized, but a starting point is typically 5-10% by weight relative to the limonene.
-
Add anhydrous toluene to the flask.
-
Add (+)-limonene to the reaction mixture.
-
Heat the reaction mixture to a controlled temperature (e.g., 80-110°C) under a continuous flow of inert gas.
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC-MS.
-
Once the desired conversion is achieved, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid acid catalyst.
-
Wash the organic phase with saturated sodium bicarbonate solution to neutralize any residual acidity, followed by washing with brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
The resulting crude product is a mixture of p-menthadiene isomers.
Purification by Fractional Vacuum Distillation
Procedure:
-
Set up a fractional distillation apparatus equipped for vacuum distillation.
-
Place the crude p-menthadiene mixture in the distillation flask along with a few boiling chips.
-
Slowly reduce the pressure to the desired level.
-
Gently heat the distillation flask.
-
Collect the fractions based on their boiling points. The different p-menthadiene isomers have very close boiling points, so a highly efficient fractionating column is required for good separation.
-
Analyze each fraction by GC-MS to determine its composition.
-
Store the purified fractions under an inert atmosphere in a cool, dark place.
Data Presentation
Table 1: Influence of Reaction Temperature on p-Menthadiene Isomer Distribution from Limonene Isomerization over Ti-SBA-15 Catalyst (15 wt%) after 180 min. [9]
| Temperature (°C) | Limonene Conversion (mol%) | α-Terpinene (mol%) | γ-Terpinene (mol%) | Terpinolene (mol%) | p-Cymene (mol%) |
| 120 | 50.12 | 15.23 | 8.95 | 10.45 | 1.20 |
| 140 | 85.34 | 25.67 | 15.03 | 18.21 | 5.87 |
| 160 | 98.80 | 20.15 | 12.33 | 15.78 | 25.43 |
Table 2: Product Distribution in the Isomerization of α-Pinene over an Acid-Activated TiO2 Nanopowder Catalyst. [10]
| Reaction Time (h) | α-Pinene Conversion (%) | Camphene Selectivity (%) | Limonene Selectivity (%) | Terpinolene Selectivity (%) | Other Products (%) |
| 1 | 85.2 | 55.1 | 15.3 | 8.7 | 20.9 |
| 2 | 95.6 | 60.3 | 12.1 | 6.5 | 21.1 |
| 4 | 100 | 63.9 | 8.9 | 4.2 | 23.0 |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. US2097744A - Method for the isomerization of pinene - Google Patents [patents.google.com]
- 3. The Limonene Biorefinery: From Extractive Technologies to Its Catalytic Upgrading into p-Cymene [mdpi.com]
- 4. Synthesis of p-cymene by the electrocatalytic oxidation of α-terpinene and γ-terpinene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. firsthope.co.in [firsthope.co.in]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The Isomerization of Limonene over the Ti-SBA-15 Catalyst—The Influence of Reaction Time, Temperature, and Catalyst Content [mdpi.com]
- 10. Synthesis of camphene by α-pinene isomerization using acid nano titanium dioxide catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purifying p-Mentha-2,4-diene with Minimal Solvent Waste
Welcome to the technical support center for the purification of p-Mentha-2,4-diene. This resource is designed for researchers, scientists, and drug development professionals seeking to optimize their purification processes while minimizing environmental impact and operational costs. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this versatile monoterpene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound using traditional chromatography?
Traditional normal-phase chromatography often relies on large volumes of non-polar solvents like hexane, paired with a slightly more polar solvent like ethyl acetate. While effective for separating non-polar terpenes, this method generates significant solvent waste, leading to high disposal costs and environmental concerns. Additionally, the UV absorbance of some solvents, such as ethyl acetate, can interfere with the detection of terpenes, which typically absorb in the 198-220 nm range.
Q2: What are the most effective strategies for minimizing solvent waste during this compound purification?
To significantly reduce solvent consumption, consider the following approaches:
-
Alternative Purification Techniques: Supercritical Fluid Chromatography (SFC) and Preparative Gas Chromatography (pGC) are powerful alternatives that drastically reduce or eliminate the need for organic solvents.
-
Solvent Recycling: Implementing a solvent recycling system can recover a significant percentage of the solvent used in isocratic separations.
-
Green Solvent Alternatives: Replacing hazardous petroleum-based solvents with greener alternatives, such as terpenes themselves (e.g., limonene or α-pinene), can be a sustainable option for certain extraction and purification steps.
Q3: Can this compound be purified by crystallization?
Crystallization can be a highly effective and solvent-minimal purification technique for certain compounds. For p-menthadiene isomers, the feasibility of crystallization depends on the specific isomer and the impurity profile. A general approach involves dissolving the crude material in a minimal amount of a suitable solvent at an elevated temperature and then slowly cooling to induce crystallization of the desired isomer, leaving impurities in the mother liquor. The success of this method often requires careful solvent screening and optimization of cooling rates.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound, with a focus on solvent-sparing techniques.
Supercritical Fluid Chromatography (SFC) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate co-solvent or additive. | For acidic impurities, consider adding a basic additive like diethylamine to the co-solvent. For basic impurities, an acidic additive may improve peak shape. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Inadequate Separation of Isomers | Sub-optimal stationary phase. | Screen different stationary phases. Polar stationary phases like bare silica, aminopropyl, or cyanopropyl columns are often effective for terpene separations in SFC.[1] |
| Incorrect pressure or temperature. | Systematically adjust the backpressure and column temperature to alter the density and solvating power of the supercritical fluid. | |
| Low Recovery of Analyte | Analyte carryover. | Implement a thorough column wash with a strong solvent after each run. |
| Inefficient collection from the fraction collector. | Ensure the collection solvent is appropriate and that the collection temperature is low enough to prevent loss of the volatile this compound. |
Preparative Gas Chromatography (pGC) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Broadening | Injection volume too large. | Reduce the injection volume to avoid overloading the column. |
| Non-volatile residues in the injector. | Regularly clean the injector port to remove any contaminants that could interact with the analyte. | |
| Poor Resolution of Isomers | Inappropriate column phase or length. | Utilize a longer column or a stationary phase with a different selectivity for terpenes (e.g., a wax or a more polar phase). |
| Incorrect temperature program. | Optimize the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting compounds. | |
| Analyte Degradation | Injector temperature is too high. | Lower the injector temperature to the minimum required for efficient volatilization of this compound to prevent thermal degradation.[2] |
| Low Trapping Efficiency | Inefficient cooling of the collection trap. | Ensure the collection trap is sufficiently cooled, for example, with a dry ice/acetone bath or a cryo-cooler, to effectively condense the analyte. |
Solvent Recycling Troubleshooting (for isocratic HPLC)
| Issue | Potential Cause | Recommended Solution |
| Baseline Drift or Ghost Peaks | Accumulation of impurities in the recycled solvent. | Ensure the recycling valve is set to divert the eluent to waste during peak elution. Regularly monitor the purity of the recycled solvent and replace it when necessary. |
| Miscibility issues with recycled solvent. | Confirm that all components of the mobile phase are fully miscible and that no precipitation is occurring in the solvent reservoir. | |
| Changes in Retention Time | Altered mobile phase composition due to evaporation of the more volatile component. | Keep the solvent reservoir tightly sealed to minimize evaporation. Periodically check and adjust the mobile phase composition. |
Experimental Protocols
Protocol 1: Purification of this compound using Supercritical Fluid Chromatography (SFC)
This protocol provides a starting point for the purification of this compound using SFC, a technique known for its reduced organic solvent consumption.
Instrumentation:
-
Preparative SFC system with a fraction collector
Parameters:
| Parameter | Value |
|---|---|
| Column | Viridis Prep Silica 2-EP OBD column |
| Mobile Phase | Supercritical CO₂ with an acetonitrile co-solvent gradient |
| Additive | 0.2% diethylamine in the co-solvent (if acidic impurities are present) |
| Flow Rate | 50-100 g/min (for preparative scale) |
| Backpressure | 120-150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 210 nm |
Methodology:
-
Dissolve the crude this compound sample in a minimal amount of a suitable solvent (e.g., isopropanol or the initial mobile phase composition).
-
Equilibrate the SFC system with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Run a gradient of the acetonitrile co-solvent to elute the desired compound.
-
Monitor the chromatogram and collect the fraction corresponding to the this compound peak.
-
Evaporate the collected fraction under reduced pressure to obtain the purified product.
Protocol 2: Purification of this compound using Preparative Gas Chromatography (pGC)
This protocol is suitable for isolating pure this compound, a volatile compound, without the use of any liquid solvents in the separation process.
Instrumentation:
-
Preparative gas chromatograph with a fraction collection system
Parameters:
| Parameter | Value |
|---|---|
| Column | Non-polar or mid-polar capillary column (e.g., DB-5 or DB-Wax), 30 m x 0.53 mm ID |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 200 °C |
| Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, then ramp at 5 °C/min to 180 °C |
| Split Ratio | Splitless or low split ratio for preparative injections |
| Detector | Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID) with a splitter to the collection trap |
| Collection Trap | Cooled with liquid nitrogen or a cryo-cooler |
Methodology:
-
Optimize the analytical separation of the crude mixture to determine the retention time of this compound.
-
Switch to the preparative column and injection parameters.
-
Inject a larger volume of the neat crude sample.
-
Run the temperature program.
-
At the predetermined retention time of this compound, direct the column effluent to the cooled collection trap.
-
After the peak has eluted, switch the effluent back to the detector or waste.
-
Allow the collection trap to warm to room temperature and rinse the collected pure compound with a minimal amount of a volatile solvent like pentane.
Data Presentation
The following table provides a semi-quantitative comparison of solvent consumption for different purification techniques for a hypothetical 1-gram sample of crude this compound. Actual values will vary depending on the specific method and instrumentation.
| Purification Technique | Typical Solvents Used | Estimated Solvent Consumption (per gram of crude) | Key Advantages for Solvent Minimization |
| Traditional Preparative HPLC | Hexane, Ethyl Acetate | > 1 L | - |
| Supercritical Fluid Chromatography (SFC) | Supercritical CO₂, Acetonitrile/Methanol (co-solvent) | 50 - 150 mL (organic co-solvent) | Primarily uses non-toxic, recyclable CO₂.[3][4][5] |
| Preparative Gas Chromatography (pGC) | None (during separation) | < 5 mL (for sample work-up and collection) | Solvent is only used for sample preparation and rinsing the collection trap. |
| Crystallization | Varies (e.g., Pentane, Acetone) | 10 - 50 mL | Highly efficient for achieving high purity with minimal solvent use if applicable. |
Visualizations
Caption: A comparison of the experimental workflows for SFC and pGC purification of this compound.
Caption: A logical diagram illustrating various strategies to minimize solvent waste in chemical purification processes.
References
- 1. Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]
- 3. HPLC or SFC? Which One Should I Choose? [teledynelabs.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative GC-MS Analysis of p-Mentha-2,4-diene from Diverse Natural Sources
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of p-Mentha-2,4-diene Abundance and Analytical Protocols
This guide provides a comparative analysis of this compound, a monoterpene with potential applications in chemical synthesis and pharmacology, from various natural sources. By presenting quantitative data from Gas Chromatography-Mass Spectrometry (GC-MS) analyses in a standardized format, this document aims to facilitate the selection of optimal sources for this compound and provide detailed experimental protocols for its analysis.
Quantitative Comparison of this compound and its Isomers
The abundance of this compound and its isomers can vary significantly depending on the plant species and the specific part of the plant utilized for essential oil extraction. The following table summarizes the quantitative data from GC-MS analyses of essential oils from different sources. It is important to note that direct comparisons should be made with caution due to variations in extraction methods, analytical conditions, and the specific chemotypes of the plants.
| Plant Source | Plant Part | Compound | Relative Abundance (%) |
| Protium heptaphyllum subsp. ulei | Resin | p-Mentha-2,4(8)-diene | 0.85 |
Note: Data for this compound is limited in publicly available literature. The table includes data for a closely related isomer, p-Mentha-2,4(8)-diene, to provide a comparative context. Further research is needed to identify and quantify this compound across a wider range of natural sources.
Experimental Protocols
Accurate quantification and identification of this compound and its isomers by GC-MS require meticulous experimental procedures. Below are detailed methodologies for sample preparation and GC-MS analysis, compiled from established protocols for terpene analysis.
Sample Preparation: Hydrodistillation of Essential Oil
This protocol is a standard method for extracting essential oils from plant material.
-
Plant Material: A known mass (e.g., 100 g) of fresh or dried plant material is subjected to hydrodistillation for a specified duration (e.g., 3 hours) using a Clevenger-type apparatus.
-
Extraction: The distilled essential oil is collected, dried over anhydrous sodium sulfate, and stored in a sealed vial at low temperature (e.g., 4°C) in the dark to prevent degradation.
-
Sample for Analysis: A dilute solution of the essential oil (e.g., 1% in n-hexane) is prepared for GC-MS injection.
GC-MS Analysis
The following parameters provide a robust starting point for the analysis of monoterpenes like this compound.
-
Gas Chromatograph (GC): An Agilent 7890B GC system (or equivalent) equipped with a mass selective detector (MSD).
-
Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for terpene separation.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 5 minutes.
-
Ramp: Increase at a rate of 3°C/min to 240°C.
-
Final hold: Maintain 240°C for 5 minutes.
-
-
Injector:
-
Mode: Splitless.
-
Temperature: 250°C.
-
Injection volume: 1 µL.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Solvent Delay: 5 minutes.
-
Compound Identification and Quantification
-
Identification: The identification of this compound and its isomers is achieved by comparing their retention indices and mass spectra with those of authentic standards, and by comparison with spectral libraries such as NIST and Wiley.
-
Quantification: The relative percentage of each compound is calculated from the GC peak areas without the use of a correction factor. For absolute quantification, a calibration curve should be prepared using a certified reference standard of this compound.
Visualizing the Analysis Workflow and Chemical Structures
To further clarify the experimental process and the chemical context, the following diagrams are provided.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Quantitative Analysis of p-Mentha-2,4-diene: A Comparative Guide to qNMR and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated quantitative Nuclear Magnetic Resonance (qNMR) method for the analysis of p-Mentha-2,4-diene against established alternative techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The information presented is supported by established experimental protocols and validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.
Introduction to Quantitative Analysis of this compound
This compound is a monoterpene found in various essential oils and is of interest for its potential therapeutic properties and as a fragrance component. Accurate and precise quantification of this analyte is crucial for quality control, formulation development, and regulatory compliance. While chromatographic methods have traditionally been the standard, qNMR has emerged as a powerful, non-destructive, and primary analytical method for the quantification of organic compounds.[1][2]
Comparison of Analytical Methods
The choice of analytical technique for the quantification of this compound depends on several factors including the sample matrix, required accuracy and precision, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of qNMR, GC-FID (Gas Chromatography with Flame Ionization Detection), and HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection).
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | The signal intensity is directly proportional to the number of nuclei. | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. |
| Reference Standard | Can be a primary method not requiring an identical reference standard; uses a certified internal standard.[3] | Requires a specific reference standard for this compound. | Requires a specific reference standard for this compound. |
| Specificity | High, based on unique chemical shifts of protons. Can be enhanced with 2D NMR techniques for complex mixtures.[4] | High, based on retention time. | High, based on retention time and UV spectrum. |
| **Linearity (R²) ** | Typically ≥ 0.999 | Typically ≥ 0.995 | Typically ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 95.0 - 105.0% |
| Precision (% RSD) | ≤ 1.5% | ≤ 2.0% | ≤ 2.0% |
| LOD | ~10 µM[5] | ng/mL range | ng/mL to µg/mL range |
| LOQ | ~30 µM | ng/mL to µg/mL range | µg/mL range |
| Analysis Time | ~5-15 minutes per sample | ~20-40 minutes per sample | ~15-30 minutes per sample |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard. | May require derivatization for non-volatile matrices; dilution in a suitable solvent. | Dilution in a suitable mobile phase; filtration may be necessary. |
| Destructive | No, the sample can be recovered.[6] | Yes | Yes |
Experimental Protocol: Validation of a qNMR Method for this compound
This section outlines a typical protocol for the validation of a ¹H-qNMR method for the quantification of this compound, following ICH guidelines.[7][6]
1. Instrumentation and Materials
-
NMR Spectrometer: 400 MHz or higher, equipped with a 5 mm probe.
-
Internal Standard (IS): A certified reference material with known purity, such as maleic acid or dimethyl sulfone. The IS should have signals that do not overlap with the analyte signals.
-
Deuterated Solvent: Chloroform-d (CDCl₃) or other suitable solvent, free from residual signals in the regions of interest.
-
This compound: Of known, high purity for method development and as a control.
2. Sample Preparation
-
Accurately weigh approximately 10 mg of this compound and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in 1 mL of the deuterated solvent.
-
Transfer an appropriate volume (e.g., 0.6 mL) of the solution into a 5 mm NMR tube.
3. NMR Data Acquisition
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans (ns): Typically 16 or 32, to achieve an adequate signal-to-noise ratio (S/N > 150 for the signal to be quantified).
-
Acquisition Time (aq): At least 3 seconds to ensure good data resolution.
4. Data Processing
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the selected signals for both this compound and the internal standard. For this compound, a well-resolved olefinic proton signal is typically chosen for quantification.
5. Quantification The purity of this compound can be calculated using the following equation:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
6. Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering signals at the chemical shift of the analyte and internal standard signals.
-
Linearity: Assessed by preparing a series of at least five concentrations of this compound and plotting the integral ratio (analyte/IS) against the concentration ratio. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Determined by the recovery of a known amount of this compound spiked into a sample matrix. The recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability: The analysis of at least six replicate samples of this compound at the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 1.5%.
-
Intermediate Precision: The analysis of the same samples on different days, by different analysts, or with different instruments. The RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N). LOD is typically established at S/N ≥ 3, and LOQ at S/N ≥ 10.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the validation of the qNMR method.
References
- 1. Quality Control Assays of Essential Oils Using Benchtop NMR Spectroscopy: Quantification of Key Terpenes, Terpenoids, and Aldehydes Using an Internal Calibrant Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative NMR as a Versatile Tool for the Reference Material Preparation [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Direct Quantitation of Phytocannabinoids by One-Dimensional 1H qNMR and Two-Dimensional 1H-1H COSY qNMR in Complex Natural Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Comparative Bioactivity of p-Mentha-2,4-diene Stereoisomers: A Guide for Researchers
A comprehensive comparison of the biological activities of p-Mentha-2,4-diene stereoisomers remains an area with limited available data in current scientific literature. Extensive searches for direct comparative studies or individual bioactivity data for the stereoisomers of this compound have not yielded specific quantitative results. Therefore, a detailed guide with experimental data, as requested, cannot be provided at this time.
This guide acknowledges the significant interest in the stereochemistry-bioactivity relationship of terpenoid compounds. While data for this compound is elusive, research on related monoterpene stereoisomers, such as those of pinene and limonene, has demonstrated that chirality can significantly influence their pharmacological effects. These studies often reveal differences in antimicrobial, anti-inflammatory, and antioxidant activities between enantiomers and diastereomers.
To facilitate future research in this specific area, this document provides a standardized framework for reporting and comparing the bioactivity of this compound stereoisomers once such data becomes available.
Data Presentation: A Framework for Comparison
Should experimental data emerge, the following table structure is recommended for a clear and concise comparison of the bioactivities of this compound stereoisomers.
| Stereoisomer | Bioactivity Assay | Test Organism/Cell Line | IC₅₀ / EC₅₀ / MIC (µM) | Positive Control | Reference |
| (R)-p-Mentha-2,4-diene | Antioxidant (DPPH Assay) | - | Ascorbic Acid | ||
| Antimicrobial (Broth Microdilution) | Escherichia coli | Gentamicin | |||
| Cytotoxicity (MTT Assay) | HeLa | Doxorubicin | |||
| (S)-p-Mentha-2,4-diene | Antioxidant (DPPH Assay) | - | Ascorbic Acid | ||
| Antimicrobial (Broth Microdilution) | Escherichia coli | Gentamicin | |||
| Cytotoxicity (MTT Assay) | HeLa | Doxorubicin | |||
| cis-p-Mentha-2,4-diene | Antioxidant (DPPH Assay) | - | Ascorbic Acid | ||
| Antimicrobial (Broth Microdilution) | Escherichia coli | Gentamicin | |||
| Cytotoxicity (MTT Assay) | HeLa | Doxorubicin | |||
| trans-p-Mentha-2,4-diene | Antioxidant (DPPH Assay) | - | Ascorbic Acid | ||
| Antimicrobial (Broth Microdilution) | Escherichia coli | Gentamicin | |||
| Cytotoxicity (MTT Assay) | HeLa | Doxorubicin |
IC₅₀: Half-maximal inhibitory concentration EC₅₀: Half-maximal effective concentration MIC: Minimum inhibitory concentration
Experimental Protocols: A Template for Methodology
Detailed and reproducible experimental protocols are crucial for the validation and comparison of scientific findings. The following templates outline the necessary components for key bioactivity assays.
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare serial dilutions of the this compound stereoisomers and a positive control (e.g., ascorbic acid) in methanol.
-
-
Assay Procedure:
-
Add the test compound solutions to the DPPH solution in a 96-well microplate.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the IC₅₀ value from a dose-response curve.
-
Antimicrobial Activity: Broth Microdilution Method
-
Preparation of Media and Inoculum:
-
Prepare a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Prepare a standardized microbial inoculum.
-
-
Assay Procedure:
-
Perform serial dilutions of the this compound stereoisomers and a positive control (e.g., gentamicin for bacteria, fluconazole for fungi) in the broth medium in a 96-well microplate.
-
Add the microbial inoculum to each well.
-
Incubate the plate under appropriate conditions (temperature, time).
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.
-
Visualization of Research Concepts
The following diagrams, generated using Graphviz (DOT language), illustrate common workflows and conceptual relationships in bioactivity research. These can be adapted to visualize specific experimental designs for this compound stereoisomers.
Caption: A generalized workflow for the comparative bioactivity screening of chemical compounds.
Caption: A hypothetical signaling pathway illustrating a potential anti-inflammatory mechanism.
While a direct comparison of the bioactivity of this compound stereoisomers is not currently possible due to a lack of published data, this guide provides a framework to stimulate and standardize future research. The templates for data presentation, experimental protocols, and visualizations are intended to serve as a valuable resource for researchers investigating the pharmacological potential of these and other chiral natural products. Further investigation is warranted to elucidate the bioactivity profiles of individual this compound stereoisomers and contribute to the broader understanding of stereochemistry-activity relationships in drug discovery.
A Comparative Guide to p-Mentha-2,4-diene and Limonene as Synthetic Starting Materials
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable starting material is a critical decision in chemical synthesis, profoundly influencing reaction pathways, yields, and the overall efficiency of producing target molecules. Among the vast array of available precursors, naturally derived terpenes have garnered significant attention due to their structural diversity and inherent chirality. This guide provides an in-depth comparison of two isomeric monoterpenes, p-mentha-2,4-diene and limonene, as starting materials in synthetic chemistry. We will explore their respective reactivities, applications in the synthesis of bioactive molecules, and provide experimental data to support a comparative analysis.
Structural and Reactivity Overview
This compound and limonene (p-mentha-1,8-diene) are constitutional isomers with the molecular formula C10H16. Their distinct structural difference lies in the position of the endocyclic and exocyclic double bonds, which dictates their chemical reactivity.
-
This compound possesses a conjugated diene system within its cyclohexene ring. This structural feature makes it a prime candidate for pericyclic reactions, most notably the Diels-Alder reaction, where it can act as the diene component. The conjugated system allows for the formation of six-membered rings with various dienophiles, providing a versatile route to complex cyclic structures.
-
Limonene , on the other hand, has an isolated endocyclic double bond and an exocyclic double bond. The trisubstituted endocyclic double bond is generally more reactive towards electrophilic addition and epoxidation, while the exocyclic double bond can also participate in various addition reactions. The absence of a conjugated diene system makes it an unsuitable substrate for direct Diels-Alder reactions as a diene. However, under certain conditions, such as warming with mineral acid, limonene can isomerize to α-terpinene, a conjugated diene, which can then undergo Diels-Alder reactions[1].
Performance in Key Synthetic Transformations
The differing structural motifs of this compound and limonene lead to distinct advantages and applications in synthesis.
Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. As a conjugated diene, this compound is well-suited for this transformation. In contrast, limonene must first be isomerized to a conjugated diene, adding a step to the synthetic sequence. Lewis acid catalysis can be employed to enhance the reaction rate and selectivity of Diels-Alder reactions involving this compound.
Electrophilic Additions and Oxidations
Limonene is highly amenable to a variety of electrophilic addition and oxidation reactions. The differential reactivity of its two double bonds allows for selective transformations. For instance, epoxidation with reagents like m-CPBA preferentially occurs at the more electron-rich endocyclic double bond. This selectivity is a key advantage in directing synthetic pathways. While this compound can also undergo such reactions, the conjugated system can lead to a mixture of 1,2- and 1,4-addition products, potentially complicating the product profile.
Quantitative Data Summary
The following tables summarize key quantitative data for representative reactions of this compound and limonene, highlighting their performance as starting materials.
Table 1: Comparison of Reactivity in Diels-Alder Reactions
| Feature | This compound | Limonene |
| Direct Reactivity as a Diene | Yes (conjugated diene) | No (requires isomerization to a conjugated diene) |
| Typical Dienophiles | Maleic anhydride, acrylates | N/A (as limonene) |
| Reaction Conditions | Thermal or Lewis acid catalysis | Isomerization (e.g., acid catalysis) followed by Diels-Alder conditions |
| Key Advantage | Direct access to [4+2] cycloaddition products | Isomerization can provide access to different diene isomers |
Table 2: Comparison of Performance in Selected Synthetic Transformations
| Reaction | Starting Material | Reagents/Catalyst | Product | Yield (%) | Reference |
| Epoxidation | Limonene | m-CPBA | Limonene-1,2-oxide | High | [1] |
| Dehydrogenation | Limonene | Pd/C | p-Cymene | High | [2] |
| Cannabinoid Synthesis | p-Mentha-2,8-dien-1-ol | Olivetol, p-TSA | (-)-trans-Δ⁸-THC | 53 | [3] |
| Cannabinoid Synthesis | (+)-p-Menth-2-ene-1,8-diacetate | [¹³C₄]-Olivetol, BF₃·OEt₂ | [¹³C₄]-Δ⁹-THC | 61 | [2] |
Synthesis of Bioactive Molecules
Both p-menthane derivatives and limonene serve as valuable precursors for the synthesis of bioactive compounds, particularly in the realm of cannabinoids and other terpenoids.
Cannabinoid Synthesis from p-Menthane Derivatives
The p-menthane scaffold is a key structural element in the synthesis of cannabinoids such as tetrahydrocannabinol (THC) and cannabidiol (CBD). Notably, derivatives of p-menthadiene, such as p-mentha-2,8-dien-1-ol and p-menth-2-ene-1,8-diol, are crucial intermediates in established synthetic routes. For instance, the acid-catalyzed condensation of p-mentha-2,8-dien-1-ol with olivetol is a key step in the synthesis of Δ⁸-THC[3]. Similarly, (+)-p-menth-2-ene-1,8-diacetate is utilized in the synthesis of labeled Δ⁹-THC[2]. These examples underscore the strategic importance of the p-menthane framework in accessing complex, biologically active molecules.
Bioactive Molecules from Limonene
Limonene is a versatile starting material for a wide range of bioactive molecules. Its oxidation products, such as carveol and carvone, exhibit various biological activities. Furthermore, limonene can be transformed into perillyl alcohol, a compound that has shown promise in preclinical cancer studies. The selective functionalization of limonene's double bonds allows for the synthesis of a diverse library of derivatives with potential therapeutic applications.
Experimental Protocols
General Procedure for Diels-Alder Reaction of a Conjugated Diene with Maleic Anhydride
This protocol provides a general framework for the Diels-Alder reaction, which is a primary application for this compound.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the conjugated diene (e.g., this compound) in a suitable solvent (e.g., toluene or xylene).
-
Addition of Dienophile: Add an equimolar amount of maleic anhydride to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time will vary depending on the reactivity of the diene.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Note: For less reactive dienes, a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) can be added to the reaction mixture to accelerate the reaction rate. The reaction should then be performed under anhydrous conditions.
General Procedure for the Epoxidation of Limonene
This protocol outlines the selective epoxidation of the endocyclic double bond of limonene.
-
Reactant Preparation: Dissolve limonene in a chlorinated solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Oxidizing Agent: Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA) in the same solvent to the limonene solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure, and purify the resulting limonene-1,2-oxide by column chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate key reaction pathways discussed in this guide.
Caption: Comparative reactivity of limonene and this compound.
Caption: Synthesis of Δ⁸-THC from a p-menthane derivative.
Conclusion
Both this compound and limonene are valuable, naturally derived starting materials for chemical synthesis. The choice between them depends heavily on the desired target molecule and the intended synthetic strategy.
-
This compound is the superior choice when the synthetic route involves a Diels-Alder reaction to construct a six-membered ring, as its conjugated diene system allows for direct participation in this powerful cycloaddition. Its utility is particularly highlighted in the synthesis of complex polycyclic structures, including precursors to bioactive cannabinoids.
-
Limonene excels in reactions involving selective electrophilic additions and oxidations due to the presence of two distinct and reactive double bonds. Its widespread availability and lower cost also make it an attractive starting material for a variety of applications. While it can be converted to a conjugated diene for subsequent Diels-Alder reactions, this adds a step to the synthesis.
For researchers and professionals in drug development, a thorough understanding of the reactivity and synthetic potential of these isomeric terpenes is crucial for designing efficient and effective synthetic routes to novel therapeutic agents. Future research focusing on direct comparative studies of these two starting materials in a wider range of reactions would be highly beneficial to the synthetic community.
References
A Comparative Guide to the Determination of Enantiomeric Purity of p-Mentha-2,4-diene: Chiral HPLC vs. Enantioselective GC-MS
For Researchers, Scientists, and Drug Development Professionals
The stereoisomeric composition of chiral compounds is a critical quality attribute in the pharmaceutical, food, and fragrance industries, as enantiomers can exhibit significantly different biological activities. This guide provides a comparative overview of two powerful analytical techniques for determining the enantiomeric purity of p-Mentha-2,4-diene: Chiral High-Performance Liquid Chromatography (HPLC) and Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology Comparison: Chiral HPLC and Enantioselective GC-MS
The choice between Chiral HPLC and Enantioselective GC-MS for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the desired analysis time. Below is a summary of typical experimental parameters for each technique.
| Parameter | Chiral HPLC | Enantioselective GC-MS |
| Principle | Differential partitioning of enantiomers with a chiral stationary phase in a liquid mobile phase. | Differential partitioning of enantiomers with a chiral stationary phase in a gaseous mobile phase, with mass spectrometry for detection. |
| Stationary Phase | Polysaccharide-based chiral stationary phase (e.g., Amylose or Cellulose derivatives). | Cyclodextrin-based chiral capillary column (e.g., Cydex-B). |
| Mobile/Carrier Gas | Isocratic mixture of organic solvent and water (e.g., Acetonitrile/Water). | Inert gas (e.g., Helium). |
| Temperature | Ambient to moderately elevated (e.g., 25-40 °C). | Temperature-programmed oven for optimal separation (e.g., 60-220 °C). |
| Flow Rate | 0.5 - 1.5 mL/min | 0.8 - 1.5 mL/min |
| Detection | UV-Vis Detector (e.g., 210 nm) | Mass Spectrometer (MS) |
| Sample Volatility | Not a limiting factor. | Required for analysis. |
| Analysis Time | Typically longer, in the range of 15-30 minutes. | Generally faster, often under 20 minutes. |
| Sensitivity | Generally lower than GC-MS. | High sensitivity, suitable for trace analysis. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is based on established methods for the enantioseparation of structurally similar monoterpenes.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a standard method for the enantiomeric analysis of volatile terpenes.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: Cydex-B (or equivalent β-cyclodextrin-based chiral capillary column), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 60 °C (hold for 2 min), ramp to 150 °C at 3 °C/min, then ramp to 220 °C at 25 °C/min (hold for 5 min).
-
Injector Temperature: 220 °C.
-
Injection Mode: Split (split ratio 100:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 230 °C.
-
Ion Source Temperature: 200 °C.
-
MS Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane) to a concentration of 100 µg/mL.
Logical Workflow for Enantiomeric Purity Determination
The following diagram illustrates the general workflow for determining the enantiomeric purity of a chiral compound using a chromatographic technique.
Caption: General workflow for enantiomeric purity determination.
Comparison of Techniques
Chiral HPLC is a robust and versatile technique that is well-suited for a wide range of chiral compounds, including those that are not volatile. The use of polysaccharide-based chiral stationary phases often provides excellent enantioselectivity for many classes of molecules. The primary advantage of HPLC is its applicability to non-volatile and thermally labile compounds. However, analysis times can be longer, and the sensitivity may be lower compared to GC-MS.
Enantioselective GC-MS is a highly sensitive and rapid method for the analysis of volatile chiral compounds like this compound. The use of cyclodextrin-based chiral columns is particularly effective for the separation of terpene enantiomers. The coupling with a mass spectrometer provides not only quantification but also structural confirmation of the analytes. The main limitation of GC is the requirement for the analyte to be volatile and thermally stable.
The logical relationship for selecting an appropriate analytical method is outlined in the diagram below.
Caption: Decision tree for selecting an analytical method.
Conclusion
Both Chiral HPLC and Enantioselective GC-MS are powerful techniques for the determination of the enantiomeric purity of this compound. For routine analysis where high throughput and sensitivity are paramount, Enantioselective GC-MS is often the preferred method due to its speed and the structural information provided by the mass spectrometer. Chiral HPLC serves as an excellent orthogonal technique and is indispensable when dealing with less volatile sample matrices or when GC is not available. The choice of method should be guided by the specific requirements of the analysis and the available instrumentation.
A Comparative Analysis of the Insecticidal Properties of p-Mentha-2,4-diene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the insecticidal properties of p-Mentha-2,4-diene, a monoterpene found in various essential oils, against common alternatives. Due to the limited direct quantitative toxicity data for this compound, this guide utilizes data for closely related p-menthane monoterpenoids as a proxy to facilitate a comparative analysis. The information presented is intended to support research and development in the field of novel insecticides.
Executive Summary
p-Menthane derivatives, components of many plant essential oils, exhibit a range of insecticidal activities, including contact and fumigant toxicity. These natural compounds are gaining attention as potential alternatives to synthetic pesticides due to their biodegradability and potentially lower environmental impact. This guide compares the insecticidal efficacy of p-menthane monoterpenoids with established botanical insecticides like pyrethrins and neem oil, as well as a widely used synthetic pyrethroid, deltamethrin. The primary modes of action for these monoterpenoids are believed to involve the disruption of key insect neurotransmitter systems, specifically targeting the γ-aminobutyric acid (GABA) receptor and acetylcholinesterase (AChE).
Data Presentation: Comparative Insecticidal Efficacy
Table 1: Fumigant Toxicity (LC50) of Various Insecticides Against Stored Product Pests
| Insecticide | Target Pest | LC50 (µL/L air) | Exposure Time (h) | Reference |
| Menthone | Sitophilus oryzae | 12.7 | 24 | [1] |
| Linalool | Sitophilus oryzae | 39.2 | 24 | [1] |
| α-Pinene | Sitophilus oryzae | 54.9 | 24 | [1] |
| Terpinen-4-ol | Sitophilus oryzae | 100% mortality at 3.9 mg/L | 24 | [2] |
| Deltamethrin | Sitophilus oryzae | 0.35 ppm | 48 | [3] |
| Pirimiphos-methyl | Sitophilus oryzae | 0.85 ppm | 24 | [3] |
| Neem Oil | Sitophilus oryzae | 100% mortality at all concentrations | 72 | [4] |
| Menthone | Tribolium castaneum | Not specified | - | - |
| α-Pinene | Tribolium castaneum | 0.998 µl/cm³ | - | [5] |
| Deltamethrin | Tribolium castaneum | <140 mg/m² (LC95) | 48 | [6] |
| Neem Oil | Tribolium castaneum | 7995 ppm | 72 | [4] |
Table 2: Contact Toxicity (LD50) of Various Insecticides Against Stored Product Pests
| Insecticide | Target Pest | LD50 | Exposure Time (h) | Reference |
| Pyrethrins | Rat (oral) | 200 - >2600 mg/kg | - | [7] |
| Deltamethrin | Tribolium castaneum | Not specified | - | [8] |
| Malathion | Tribolium castaneum | 40.6-fold less toxic than deltamethrin | - | [8] |
| Neem Oil | Rat (oral) | 31.95 g/kg | - | [9] |
Note: The heterogeneity in units and experimental conditions across different studies makes direct comparison challenging. The data presented should be interpreted with caution.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to evaluate the insecticidal properties of compounds like this compound.
Fumigant Toxicity Bioassay
This method assesses the toxicity of volatile compounds to insects.
Objective: To determine the median lethal concentration (LC50) of a fumigant.
Materials:
-
Glass jars or vials of a known volume (e.g., 250 ml) with airtight lids.
-
Filter paper discs.
-
Test insects (e.g., 20-30 adults of Sitophilus oryzae).
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., acetone).
-
Control solvent.
-
Incubator or controlled environment chamber (25-27°C, 60-70% RH).
Procedure:
-
Prepare a series of dilutions of the test compound in the solvent.
-
Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper disc. A control disc is treated with the solvent only.
-
Allow the solvent to evaporate completely in a fume hood.
-
Suspend the treated filter paper inside the glass jar, ensuring it does not come into direct contact with the insects.
-
Introduce a known number of insects into the jar and seal it tightly.
-
Incubate the jars under controlled conditions for a specified period (e.g., 24, 48, or 72 hours).
-
After the exposure period, transfer the insects to a clean container with a food source and observe for mortality. Mortality is typically assessed 24 hours post-exposure.
-
Record the number of dead insects for each concentration and the control.
-
Calculate the LC50 value using probit analysis.[10]
Contact Toxicity Bioassay (Topical Application)
This method evaluates the toxicity of a compound when applied directly to the insect's cuticle.
Objective: To determine the median lethal dose (LD50) of a contact insecticide.
Materials:
-
Microsyringe or microapplicator.
-
Test insects (e.g., 20-30 adults of Tribolium castaneum).
-
Test compound dissolved in a suitable solvent (e.g., acetone).
-
Control solvent.
-
Petri dishes or small containers.
-
Incubator or controlled environment chamber.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
Anesthetize the insects briefly with CO2 if necessary.
-
Using a microsyringe, apply a small, precise volume (e.g., 0.5-1 µL) of the test solution to the dorsal thorax of each insect. Control insects are treated with the solvent only.
-
Place the treated insects in a clean container with a food source.
-
Incubate the containers under controlled conditions.
-
Assess mortality at specified time intervals (e.g., 24, 48, and 72 hours).
-
Record the number of dead insects for each dose and the control.
-
Calculate the LD50 value (in µ g/insect or µg/g of body weight) using probit analysis.
Acetylcholinesterase (AChE) Inhibition Assay
This biochemical assay determines if a compound inhibits the activity of the enzyme acetylcholinesterase, a key enzyme in the insect nervous system.
Objective: To measure the in vitro inhibition of AChE by a test compound.
Materials:
-
Spectrophotometer (plate reader).
-
96-well microplates.
-
Acetylcholinesterase (AChE) enzyme solution (from insect source, e.g., electric eel or housefly head).
-
Acetylthiocholine iodide (ATCI) substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (pH 8.0).
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the ATCI substrate to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a spectrophotometer.
-
The rate of increase in absorbance is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[11]
Mandatory Visualization
The following diagrams illustrate key aspects of the comparative study of this compound's insecticidal properties.
Caption: Experimental workflow for comparative insecticidal analysis.
Caption: Putative signaling pathways targeted by p-menthadienes.
Conclusion
p-Menthane monoterpenoids, including this compound, represent a promising class of botanical insecticides. While direct quantitative comparisons are challenging due to a lack of specific data for this compound, the available information on related compounds suggests that their efficacy can be significant, particularly as fumigants. Their probable mode of action, involving the disruption of critical neurotransmitter systems, makes them valuable candidates for further investigation, especially in the context of integrated pest management strategies and the development of new, more environmentally benign pest control solutions. Further research is warranted to determine the precise toxicity of this compound against a broader range of insect pests and to fully elucidate its mechanisms of action.
References
- 1. Fumigant toxicity of volatile natural products from Korean spices and medicinal plants towards the rice weevil, Sitophilus oryzae (L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fumigant Toxicity of Lamiaceae Plant Essential Oils and Blends of Their Constituents against Adult Rice Weevil Sitophilus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. web.uni-plovdiv.bg [web.uni-plovdiv.bg]
- 6. Contact Toxicity of Deltamethrin Against Tribolium castaneum (Coleoptera: Tenebrionidae), Sitophilus oryzae (Coleoptera: Curculionidae), and Rhyzopertha dominica (Coleoptera: Bostrichidae) Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EXTOXNET PIP - PYRETHRINS AND PYRETHROIDS [extoxnet.orst.edu]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Toxicological evaluation of neem (Azadirachta indica) oil: acute and subacute toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. entomoljournal.com [entomoljournal.com]
- 11. Inhibition of Acetylcholinesterase Activity by Monoterpenoids with a p-Menthane Skeleton | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Purity Assessment of Commercial p-Mentha-2,4-diene Standards
For researchers, scientists, and drug development professionals relying on accurate quantification and identification of terpenes, the purity of analytical standards is paramount. This guide provides a comparative overview of the purity assessment of commercially available p-Mentha-2,4-diene standards, offering insights into expected purity levels, potential impurities, and detailed experimental protocols for in-house verification.
Data Presentation: Purity and Impurity Profile
While direct comparative data from commercial suppliers is often proprietary, this section summarizes the expected purity of this compound standards based on publicly available information and typical analytical observations. Commercial standards for this compound generally exhibit a high degree of purity, typically ranging from 95% to over 99%. However, the presence of isomeric and related impurities is a critical consideration for accurate research.
Table 1: Expected Purity of Commercial this compound Standards
| Parameter | Expected Range | Analytical Method |
| Purity of this compound | 95.0% - 99.5% | Gas Chromatography (GC-FID/GC-MS) |
| Total Impurities | 0.5% - 5.0% | Gas Chromatography (GC-FID/GC-MS) |
Table 2: Common Potential Impurities in Commercial this compound
| Impurity | Chemical Class | Potential Origin |
| p-Mentha-1,5-diene (α-Phellandrene) | Isomeric Diene | Synthesis byproduct, isomerization |
| p-Mentha-1,3-diene | Isomeric Diene | Synthesis byproduct, isomerization |
| p-Mentha-3,8-diene | Isomeric Diene | Synthesis byproduct, isomerization |
| p-Cymene | Aromatic Hydrocarbon | Dehydrogenation/oxidation product |
| Limonene | Isomeric Diene | Common terpene co-contaminant |
Experimental Protocols
To empower researchers to independently verify the purity of their this compound standards, a detailed protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile compounds like terpenes.
Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the commercial this compound standard in a suitable solvent (e.g., methanol, ethanol, or hexane) at a concentration of approximately 1000 µg/mL.
-
Working Standard: From the stock solution, prepare a working standard at a concentration of 10 µg/mL by diluting with the same solvent.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or equivalent non-polar column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (split ratio 50:1).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 180°C.
-
Ramp: 20°C/min to 280°C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-400 amu.
3. Data Analysis:
-
Peak Identification: Identify this compound and any impurities by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with known standards, if available.
-
Purity Calculation: Calculate the purity of the this compound standard by the area percent method. The purity is the ratio of the peak area of this compound to the total area of all peaks in the chromatogram.
Mandatory Visualization
The following diagrams illustrate the logical workflow for assessing the purity of a commercial this compound standard and a conceptual signaling pathway for its potential biological activity, which is often the focus of downstream research.
Caption: Workflow for the purity assessment of this compound standards.
A Proposed Inter-Laboratory Study for the Analysis of p-Mentha-2,4-diene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a framework for a proposed inter-laboratory study to standardize the analysis of p-Mentha-2,4-diene, a monoterpene of interest in various research and development sectors. Due to the current lack of established inter-laboratory data for this specific compound, this document provides a comparative overview of suitable analytical methodologies and a comprehensive, hypothetical experimental protocol to facilitate such a study. The objective is to enable laboratories to generate comparable and reproducible data, ensuring the quality and reliability of analytical results.
Comparison of Analytical Methodologies
The selection of an appropriate analytical technique is critical for the accurate quantification of this compound. Gas chromatography-based methods are particularly well-suited for the analysis of volatile terpenes.[1] The following table summarizes the performance characteristics of potential analytical methods, with data extrapolated from studies on similar terpenes.[2][3][4]
| Parameter | GC-FID (Gas Chromatography-Flame Ionization Detection) | GC-MS (Gas Chromatography-Mass Spectrometry) | qNMR (Quantitative Nuclear Magnetic Resonance) |
| Principle | Separation based on volatility and polarity, detection by flame ionization. | Separation based on volatility and polarity, identification and quantification by mass-to-charge ratio. | Quantification based on the direct relationship between signal intensity and the number of atomic nuclei. |
| Selectivity | Moderate; co-elution can be an issue with complex matrices. | High; provides structural information for peak identification and can resolve co-eluting compounds. | High; provides detailed structural information, allowing for clear differentiation of isomers. |
| Linearity (r²) | >0.99[2][3] | >0.99 | >0.99 |
| LOD | ~0.3 µg/mL[2][3] | Can be lower than GC-FID, depending on the acquisition mode (e.g., SIM). | ~0.1 mg in a 35 mg sample[5] |
| LOQ | ~1.0 µg/mL[2][3] | Generally in the low µg/mL range. | Requires at least 8% of the compound in a 35 mg sample for quantification.[5] |
| Precision (%RSD) | <10% (repeatability and intermediate precision)[2][3] | <15% | <2% |
| Accuracy (% Recovery) | 89-111%[2][3] | 90-110% | 98-102% |
| Throughput | High | High | Moderate to Low |
| Cost | Low to Moderate | Moderate to High | High |
| Primary Use Case | Routine quality control, quantification of known analytes. | Identification and quantification, analysis of complex mixtures, impurity profiling. | Purity assessment, quantification without the need for identical reference standards.[6] |
Recommendation: For a comprehensive inter-laboratory study, GC-MS is the recommended primary technique due to its high selectivity and ability to confirm the identity of this compound, which is crucial when dealing with potential isomeric impurities. GC-FID can be a cost-effective alternative for laboratories primarily focused on routine quantification where the sample matrix is well-characterized.[1][2][3] qNMR serves as an excellent orthogonal method for the validation of reference materials.[5][7]
Proposed Experimental Protocol for an Inter-Laboratory Study
This protocol is designed for the quantification of this compound in a solvent matrix using Gas Chromatography-Mass Spectrometry (GC-MS).
Scope and Objective
To assess the reproducibility and accuracy of the quantification of this compound across multiple laboratories using a standardized GC-MS method.
Materials and Reagents
-
Test Sample: A solution of this compound in a suitable solvent (e.g., methanol or hexane) at two different concentration levels, prepared and distributed by a central organizing body.
-
Reference Standard: Certified Reference Material (CRM) of this compound (if available) or a well-characterized high-purity standard. A CRM for the closely related (R)-p-Mentha-1,8-diene (D-Limonene) is commercially available and could be used for system suitability checks.[8]
-
Internal Standard (IS): A compound not present in the sample matrix and chromatographically resolved from this compound (e.g., n-Tridecane).[2][3]
-
Solvent: High-purity, GC-grade methanol or hexane.
Instrumentation (GC-MS)
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[3]
GC-MS Parameters
| Parameter | Recommended Setting |
| Injector Temperature | 250°C[3] |
| Injection Mode | Split (e.g., 15:1 ratio)[3] |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temp 70°C for 2 min, ramp at 3°C/min to 85°C, then ramp at 10°C/min to 250°C, hold for 5 min.[3] |
| Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification. |
| SIM Ions for this compound | To be determined from the mass spectrum of the reference standard (e.g., molecular ion and major fragment ions). |
Sample Preparation and Analysis Sequence
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the this compound reference standard in the chosen solvent. Each standard should contain the internal standard at a constant concentration.
-
Sample Preparation: Dilute the distributed test samples with the solvent to fall within the calibration range. Add the internal standard to each sample at the same concentration as in the calibration standards.
-
Analysis Sequence:
-
Solvent blank
-
System suitability check (e.g., injection of a mid-level calibration standard)
-
Calibration standards (from lowest to highest concentration)
-
Test samples (in duplicate)
-
Quality control (QC) sample (a mid-level calibration standard injected every 10-15 samples)
-
Data Analysis and Reporting
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte. A linear regression with a correlation coefficient (r²) of >0.99 should be achieved.
-
Quantification: Determine the concentration of this compound in the test samples using the calibration curve.
-
Reporting: Participating laboratories should report the following:
-
Individual concentration values for each replicate.
-
The mean concentration and standard deviation for each sample.
-
The calibration curve equation and r².
-
Chromatograms of a blank, a standard, and a sample.
-
Any deviations from the protocol.
-
Mandatory Visualizations
Caption: Workflow for the proposed inter-laboratory study on this compound analysis.
References
- 1. cannabissciencetech.com [cannabissciencetech.com]
- 2. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An optimized and validated (1)H NMR method for the quantification of α-pinene in essentials oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. accustandard.com [accustandard.com]
A Comparative Analysis of the Biological Activity of p-Mentha-2,4-diene and its Synthetic Analogues
For Researchers, Scientists, and Drug Development Professionals
The monoterpene p-Mentha-2,4-diene, a constituent of various essential oils, has garnered interest for its potential biological activities. This guide provides a comparative overview of the known biological properties of this compound and related p-menthadiene isomers. Due to a lack of direct comparative studies between this compound and its synthetic analogues in the published literature, this guide synthesizes findings from various studies to offer insights into potential structure-activity relationships.
Data Presentation
The following tables summarize the reported biological activities of p-menthadiene isomers from various studies. It is important to note that the experimental conditions and methodologies may vary between these studies, making direct comparisons challenging.
Table 1: Antimicrobial Activity of p-Menthadiene Isomers and Related Monoterpenes
| Compound | Microorganism | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| α-Terpinene | Staphylococcus aureus, Escherichia coli | MIC values reported for various monoterpenes.[1] | [1] |
| γ-Terpinene | Not specified in detail | Mentioned as a component of essential oils with antimicrobial properties. | |
| Limonene | Various bacteria and fungi | Varied, with some studies showing moderate activity. | |
| Terpinolene | Not specified in detail | Component of antimicrobial essential oils. |
Table 2: Anti-inflammatory Activity of p-Menthadiene Isomers and Related Monoterpenes
| Compound | Model/Assay | Key Findings | Reference |
| α-Pinene | Human chondrocytes | (+)-α-pinene showed potent inhibition of IL-1β-induced inflammatory pathways (NF-κB and JNK activation).[2] | [2] |
| Limonene | Various models | Reported to possess anti-inflammatory properties. | |
| γ-Terpinene | Not specified in detail | Component of essential oils with anti-inflammatory effects. |
Table 3: Cytotoxic Activity of p-Menthadiene Isomers and Related Monoterpenes
| Compound | Cell Line | Activity Metric (e.g., IC50) | Reference |
| Limonene | Various cancer cell lines | Studies have investigated its potential cytotoxic and chemopreventive effects. | |
| α-Pinene | Human chondrocytes | Showed cytotoxicity at higher concentrations.[2] | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of biological activities. Below are representative protocols for key experiments.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[1][3]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 CFU/mL.[3]
-
Serial Dilution: The test compound (this compound or its analogue) is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]
Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages
This in vitro assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).
-
Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compound for a specific period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response, in the continued presence of the test compound.
-
Incubation: The plates are incubated for 24 hours.
-
Measurement of NO: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5]
-
Cell Seeding: The target cell line is seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours (e.g., 4 hours) to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
Mandatory Visualizations
Experimental Workflow for Bioactivity Screening
Caption: Workflow for comparative biological activity screening.
Generalized NF-κB Signaling Pathway in Inflammation
Caption: Inhibition of the NF-κB signaling pathway by monoterpenes.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Anti-inflammatory and chondroprotective activity of (+)-α-pinene: structural and enantiomeric selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
Validating the Structure of p-Mentha-2,4-diene Derivatives: A Comparative Guide to Spectroscopic and Chromatographic Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of natural products and their derivatives is a cornerstone of chemical and pharmaceutical research. This guide provides a comparative overview of the key analytical techniques used to validate the structure of p-mentha-2,4-diene derivatives, a class of monoterpenes with potential applications in flavor, fragrance, and medicinal chemistry.
The correct identification of isomers and the precise assignment of stereochemistry are critical for understanding the biological activity and ensuring the safety and efficacy of these compounds. This document outlines the experimental data and protocols for the most common validation methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC).
Data Presentation: A Comparative Analysis
The structural validation of a proposed this compound derivative relies on the congruent interpretation of data from multiple analytical sources. Below is a summary of the expected data from each key technique.
| Analytical Technique | Parameter | This compound | Alternative p-Menthadiene Isomers (Examples) |
| ¹H NMR | Chemical Shifts (δ) | Specific proton chemical shifts and coupling constants are required for unambiguous identification. (Data not available in searches) | Varying chemical shifts for olefinic and allylic protons depending on the double bond positions. |
| Coupling Constants (J) | J-couplings reveal dihedral angles and connectivity between protons. (Data not available in searches) | Different coupling patterns are observed for different isomers. | |
| ¹³C NMR | Chemical Shifts (δ) | Unique set of carbon chemical shifts for each carbon atom in the molecule. (Data not available in searches) | Carbon chemical shifts, particularly for the sp² carbons, are highly diagnostic of the double bond positions. |
| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺) | m/z 136 | m/z 136 |
| Key Fragment Ions | Characteristic fragmentation patterns including loss of alkyl groups and retro-Diels-Alder reactions are expected. (Detailed pattern not available in searches) | Fragmentation patterns will differ based on the stability of the resulting carbocations and neutral losses, which are influenced by the double bond locations. | |
| Gas Chromatography (GC) | Kovats Retention Index (RI) | Standard non-polar: 1050, 1057; Semi-standard non-polar: 1020, 1051, 1059; Standard polar: 1284.[1] | Retention indices vary significantly between isomers on a given stationary phase. For example, for p-mentha-1,5-diene (α-phellandrene), the RI is around 1005 on a standard non-polar column. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments provide detailed information about the carbon skeleton, proton environments, and stereochemistry.
Protocol for 1D and 2D NMR Analysis of a this compound Derivative:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₃OD) in a 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to observe the proton chemical shifts, signal multiplicities (singlet, doublet, triplet, etc.), and integration (relative number of protons).
-
Typical parameters on a 400 MHz spectrometer: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon atoms and their chemical shifts.
-
Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks (i.e., which protons are adjacent to each other).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hyphenated technique that separates volatile compounds in a mixture and provides information about their molecular weight and fragmentation pattern, aiding in their identification.
Protocol for GC-MS Analysis of Essential Oils Containing p-Menthadiene Derivatives:
-
Sample Preparation: Dilute the essential oil or a solution of the isolated compound in a volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 100-1000 ppm.
-
GC Separation:
-
Inject 1 µL of the prepared sample into a GC equipped with a non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Use a suitable temperature program to separate the components. A typical program might start at 60°C, hold for 2 minutes, then ramp at 3-5°C/min to 240°C and hold for 5 minutes.
-
Helium is typically used as the carrier gas.
-
-
Mass Spectrometry Detection:
-
The eluting compounds from the GC are directed into the ion source of a mass spectrometer, typically using Electron Ionization (EI) at 70 eV.
-
The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 40-400.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Compare the mass spectrum of each peak with a reference library (e.g., NIST, Wiley) for tentative identification.
-
Confirm the identification by comparing the Kovats retention index (RI) of the peak with literature values for the proposed compound on the same or a similar GC column.
-
Mandatory Visualizations
To further clarify the relationships between the analytical techniques and the process of structural elucidation, the following diagrams are provided.
Caption: Workflow for the structural elucidation of a natural product.
Caption: Decision logic for validating a proposed chemical structure.
References
Navigating the Catalytic Maze: A Comparative Guide to p-Mentha-2,4-diene Synthesis
For researchers, scientists, and professionals in drug development, the selective synthesis of specific terpene isomers is a critical challenge. This guide provides a comparative analysis of various catalytic strategies for the synthesis of p-Mentha-2,4-diene, a valuable monoterpene, by focusing on the isomerization of readily available precursors like limonene. While the direct and highly selective synthesis of this compound remains an area of active research, this document summarizes the performance of different catalysts in the broader context of p-menthadiene production, offering insights into reaction pathways and experimental considerations.
The isomerization of monoterpenes such as limonene and α-pinene typically proceeds through acid-catalyzed carbocationic intermediates, leading to a mixture of cyclic and bicyclic isomers. The final product distribution is highly dependent on the nature of the catalyst, its acidity, and the reaction conditions employed. This guide delves into the efficacy of various catalytic systems, presenting available quantitative data, detailed experimental protocols, and a visualization of the underlying reaction mechanisms.
Catalyst Performance in Limonene Isomerization
The synthesis of this compound is intrinsically linked to the broader field of limonene isomerization. While no catalyst has been reported to produce this compound with perfect selectivity, the following table summarizes the product distribution obtained with different types of catalysts, providing a valuable comparison for researchers aiming to optimize the formation of specific p-menthadiene isomers.
| Catalyst | Starting Material | Temperature (°C) | Reaction Time | Conversion (%) | Product Distribution (%) | Reference |
| Solid Acids | ||||||
| Ti-SBA-15 | R-(+)-Limonene | 160 | 3 h | ~90 | Terpinolene, α-Terpinene, γ-Terpinene, p-Cymene | [1] |
| Natural Zeolite (Clinoptilolite) | Limonene | 175 | 1 h | - | Terpinolene (main), α-Terpinene, γ-Terpinene, p-Cymene | [2] |
| Pd/HZSM-5 (SiO2/Al2O3 = 258) | Limonene | 260 | 2 h | 100 | p-Cymene (83% selectivity), Terpinenes, Terpinolene | |
| Nickel-modified Bentonites | Limonene | 150 | 25 min | - | Terpinolene (20%), α-Terpinene (12%), Isoterpinolene (8%), γ-Terpinene (4%) | |
| Homogeneous Acids | ||||||
| Sulfuric Acid (aqueous) | Limonene | - | - | - | Isomerization to α-terpinene and other p-menthadienes | [3] |
| Other Catalytic Systems | ||||||
| Porous Metal-Macrocycle Framework (2-NBSA@MMF) | (+)-Limonene | 25 | 51 h | 45 | Terpinolene (91% selectivity) | [4] |
Note: The table highlights that many catalytic systems favor the formation of terpinolene, α-terpinene, and γ-terpinene, or the dehydrogenated product p-cymene. The formation of this compound is often not explicitly quantified but is a potential component of the complex isomer mixture.
Experimental Protocols
While a definitive protocol for the selective synthesis of this compound is not yet established, the following provides a general methodology for the isomerization of limonene using a solid acid catalyst, which can be adapted and optimized by researchers.
General Procedure for Solid Acid-Catalyzed Isomerization of Limonene:
-
Catalyst Preparation: The solid acid catalyst (e.g., Ti-SBA-15, zeolite) is activated prior to use. This typically involves calcination at a specific temperature (e.g., 500-600 °C) for several hours to remove adsorbed water and ensure consistent activity.
-
Reaction Setup: A known amount of the activated solid acid catalyst is placed in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reactant Addition: A measured volume or weight of the starting material, such as R-(+)-limonene, is added to the flask. The reaction can be carried out neat or in a suitable solvent.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 150-180 °C) and stirred for a specific duration (e.g., 1-6 hours). The progress of the reaction is monitored by taking aliquots at regular intervals.
-
Product Analysis: The collected samples are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different isomers present in the product mixture.[5][6][7][8][9] This allows for the determination of the conversion of the starting material and the selectivity towards each product.
-
Work-up: After the reaction is complete, the catalyst is separated from the product mixture by filtration or centrifugation. The liquid product can then be purified using techniques such as distillation to isolate the desired isomers.
Visualizing the Reaction Pathways
The acid-catalyzed isomerization of limonene proceeds through a series of carbocation intermediates, leading to a variety of p-menthadiene isomers. The following diagram, generated using Graphviz, illustrates the key steps in this complex reaction network.
Caption: Acid-catalyzed isomerization pathways of limonene.
The experimental workflow for a typical catalytic synthesis and analysis of p-menthadienes is outlined in the following diagram.
Caption: Experimental workflow for p-menthadiene synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Isomerization of limonene over natural zeolite-clinoptilolite | Clay Minerals | Cambridge Core [cambridge.org]
- 3. Limonene - Wikipedia [en.wikipedia.org]
- 4. Highly selective acid-catalyzed olefin isomerization of limonene to terpinolene by kinetic suppression of overreactions in a confined space of porous metal–macrocycle frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative Determination of p-Cymene, Thymol, Neryl Acetate, and β-Caryophyllene in Different Growth Periods and Parts of Eupatorium fortunei Turcz. by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unveiling the Presence of p-Mentha-2,4-diene Across Plant Species: A Statistical Comparison
For researchers and professionals in drug development, understanding the distribution and concentration of specific phytochemicals in various plant sources is crucial for identifying promising natural compounds. This guide provides a comparative analysis of the reported content of p-Mentha-2,4-diene, a monoterpene with potential biological activities, in different plant species. This document summarizes available quantitative data, details the experimental protocols for its analysis, and offers a visual representation of the general workflow.
Quantitative Analysis of this compound Content
The presence of this compound has been investigated in the essential oils of several plant species, primarily within the Apiaceae and Rutaceae families. While its occurrence is noted, detailed quantitative data remains limited in publicly available scientific literature. The following table summarizes the available information on the presence and, where possible, the relative concentration of this compound in the essential oils of various plants.
| Plant Species | Family | Plant Part Used | This compound Content (% of Essential Oil) | Reference |
| Anethum graveolens (Dill) | Apiaceae | Not Specified | Present (Quantification not specified) | [1] |
| Citrus sinensis (Valencia Orange) | Rutaceae | Not Specified | Constituent of oil (Quantification not specified) | [2] |
Note: The current scientific literature accessible through broad searches does not provide specific percentages for this compound in the essential oils of these plants. The term "Present" or "Constituent of oil" indicates that the compound has been identified, but its quantitative data is not specified in the cited sources.
Experimental Protocols for Quantification
The standard methodology for the extraction and quantification of this compound from plant materials involves hydrodistillation for essential oil extraction, followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification.
Essential Oil Extraction by Hydrodistillation
This technique is widely used to isolate volatile compounds from plant matrices.
-
Plant Material Preparation: The specific plant part (e.g., seeds, leaves, peels) is collected and, if necessary, dried to a constant weight. The material may be ground to increase the surface area for efficient extraction.
-
Apparatus: A Clevenger-type apparatus is typically employed.
-
Procedure:
-
A known quantity of the prepared plant material is placed in a round-bottom flask.
-
Distilled water is added to the flask to cover the plant material.
-
The flask is heated to boiling. The steam and the volatilized essential oil components rise into the condenser.
-
The vapor mixture is cooled and condensed back into a liquid.
-
The essential oil, being immiscible with water, is collected in a graduated tube.
-
The volume of the collected essential oil is recorded, and it is dried over anhydrous sodium sulfate before analysis.
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for separating and identifying the individual components of a volatile mixture like an essential oil.
-
Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane or methanol) to an appropriate concentration for GC-MS analysis.
-
GC-MS System and Conditions:
-
Gas Chromatograph: An Agilent 6890 series or similar, equipped with a mass spectrometer detector (e.g., Agilent 5973).
-
Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is commonly used for separating monoterpenes.[3]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is programmed to ensure the separation of compounds with different boiling points. A typical program might start at 60°C, hold for a few minutes, and then ramp up to a final temperature of around 240°C.[3]
-
Injector and Detector Temperatures: The injector and detector temperatures are set to ensure efficient volatilization of the sample and prevent condensation.
-
Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectra of the separated components are recorded.
-
-
Compound Identification and Quantification:
-
Identification: The identification of this compound is achieved by comparing its mass spectrum and retention time with those of a pure standard and by matching the spectrum with established mass spectral libraries (e.g., NIST).
-
Quantification: The relative percentage of this compound in the essential oil is calculated based on the peak area of the compound relative to the total peak area of all identified components in the chromatogram (area normalization method). For more accurate quantification, a calibration curve can be prepared using a pure standard of this compound.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of this compound in plant samples.
Caption: General workflow for this compound quantification.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
